molecular formula C9H8N2S B1349192 4-Phenyl-1H-imidazole-2-thiol CAS No. 6857-34-7

4-Phenyl-1H-imidazole-2-thiol

Cat. No.: B1349192
CAS No.: 6857-34-7
M. Wt: 176.24 g/mol
InChI Key: ISOLPDRTYOTMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45834. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLPDRTYOTMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218670
Record name Imidazole-2-thiol, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6857-34-7
Record name 2-Mercapto-4-phenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6857-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-2-thiol, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006857347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6857-34-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole-2-thiol, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-4-phenylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZOLE-2-THIOL, 4-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ6FZP2MLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Phenyl-1H-imidazole-2-thiol from Thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Phenyl-1H-imidazole-2-thiol from thiourea, tailored for researchers, scientists, and professionals in drug development. The document outlines the core chemical reaction, detailed experimental protocols, and quantitative data presented for comparative analysis.

Introduction

This compound and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. Their synthesis is a key area of interest for the development of new therapeutic agents. The most common and efficient method for synthesizing the this compound core involves the condensation reaction of a phenacyl halide or a related α-haloketone with thiourea. This guide will focus on the synthesis utilizing readily available starting materials.

Reaction Scheme & Mechanism

The fundamental reaction for the synthesis of this compound involves the cyclocondensation of an α-haloketone, such as 2-bromoacetophenone, with thiourea. The reaction proceeds through the formation of an intermediate which then cyclizes to form the imidazole ring.

reaction_scheme cluster_reactants Reactants cluster_product Product R1 2-Bromoacetophenone P1 This compound R1->P1 + R2 Reflux R2 Thiourea

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. This protocol is a synthesized procedure based on common laboratory practices for this type of reaction.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoacetophenone hydrochloride (0.01 mol), potassium thiocyanate (0.02 mol), and concentrated hydrochloric acid (5 mL).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Isolation of the Product: Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of this compound will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any remaining impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

experimental_workflow A Combine 2-aminoacetophenone HCl, KSCN, and HCl in a flask B Add ethanol and reflux for 4-6 hours A->B C Cool the reaction mixture to room temperature B->C D Pour into ice-cold water to precipitate the product C->D E Filter the solid product using a Buchner funnel D->E F Wash the precipitate with cold water E->F G Dry the purified product F->G H Recrystallize from ethanol (optional) G->H

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related derivative, providing a basis for comparison.

CompoundStarting MaterialsCatalyst/SolventReaction Time (h)Yield (%)Melting Point (°C)
This compound 2-Bromoacetophenone, ThioureaEthanol385269-274
4-(4'-Methoxyphenyl)-1H-imidazole-2(3H)-thione2-Chloro-4'-methoxyacetophenone, Thioureap-Toluenesulfonic acid / Water691[1][2]190-194[1][2]
4-(3',4'-Dihydroxyphenyl)-1H-imidazole-2(3H)-thione2-Chloro-3',4'-dihydroxyacetophenone, ThioureaSulfuric acid / Water687[2]110-120[2]

Characterization Data

The structure of the synthesized this compound is confirmed through various spectroscopic methods.

  • FT-IR (KBr) ν max (cm-1): The infrared spectrum shows characteristic absorption bands for N-H stretching around 3122-3450 cm-1 and C=S stretching in the region of 1629-1649 cm-1.[1]

  • ¹H-NMR (DMSO-d₆, 500 MHz) δ ppm: The proton NMR spectrum typically shows multiplets for the aromatic protons of the phenyl ring between 7.0 and 8.0 ppm. The N-H protons of the imidazole ring appear as broad singlets at higher chemical shifts, generally above 8.0 ppm, and these peaks disappear upon D₂O exchange.[1]

  • ¹³C-NMR (DMSO, 125MHz) δ ppm: The carbon NMR spectrum will show a characteristic peak for the thione carbon (C=S) around 170 ppm.[1][2]

Conclusion

The synthesis of this compound from thiourea and a suitable phenacyl derivative is a robust and high-yielding reaction. The choice of catalyst and solvent system can be optimized to improve yields and reaction times. The straightforward workup procedure makes this an attractive method for obtaining this important heterocyclic scaffold for further derivatization and biological evaluation. This guide provides a solid foundation for researchers to successfully synthesize and characterize this valuable compound.

References

Spectroscopic Characterization of 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the theoretical basis and practical application of key spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), in the structural elucidation and analysis of this target molecule.

Introduction

This compound (and its tautomer, 4-phenyl-1,3-dihydro-2H-imidazole-2-thione) is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds. The presence of the phenyl group and the thiol/thione functionality imparts specific physicochemical properties that are critical to its biological activity and potential as a drug candidate. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior.

This guide presents a compilation of expected spectroscopic data based on the analysis of structurally related compounds and general principles of spectroscopy. It also provides detailed experimental protocols for obtaining high-quality spectral data.

Thiol-Thione Tautomerism

A key structural feature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in a given environment.

Tautomerism Thiol This compound (Thiol Form) Thione 4-Phenyl-1,3-dihydro-2H- imidazole-2-thione (Thione Form) Thiol->Thione Equilibrium

Caption: Thiol-thione tautomerism of the title compound.

Spectroscopic Data

The following sections summarize the expected quantitative data for this compound from various spectroscopic techniques. This data is compiled from literature on analogous compounds and theoretical predictions.

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, C=N, and C=S or S-H bonds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H stretchingImidazole ring
3100 - 3000Aromatic C-H stretchingPhenyl group
~2550 (weak)S-H stretching (if thiol form is present)Thiol
1610 - 1580C=C stretchingPhenyl group
1550 - 1450C=N and C=C stretchingImidazole ring
1250 - 1100C=S stretching (if thione form is predominant)Thione
770 - 730C-H out-of-plane bendingMonosubstituted phenyl
700 - 680C-H out-of-plane bendingMonosubstituted phenyl
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically show characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent.

SolventExpected λmax (nm)Transition Type
Ethanol/Methanol~250 - 270π → π
~300 - 320n → π
Dichloromethane~255 - 275π → π
~305 - 325n → π
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following chemical shifts are expected in a solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad)singlet1HN-H (imidazole)
~7.8 - 7.2multiplet5HPhenyl-H
~7.0singlet1HImidazole C5-H
~3.4 (broad, if present)singlet1HS-H (thiol)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 160C=S (thione)
~145 - 140Imidazole C4
~135 - 130Phenyl C1 (ipso)
~129 - 125Phenyl C2, C3, C4, C5, C6
~115 - 110Imidazole C5
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 176.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

m/zInterpretation
176Molecular ion [M]⁺
143Loss of SH radical
104Loss of HCN from the [M-SH]⁺ fragment
77Phenyl cation [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in a suitable solvent.

Methodology:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted sample solution.

  • Record the absorption spectrum over a wavelength range of 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (~220 ppm) and a greater number of scans will be required compared to the ¹H spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Record the mass spectrum, identifying the molecular ion peak and major fragment ions.

Experimental and Data Analysis Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Groups FTIR->FTIR_Data UVVis_Data Electronic Transitions UVVis->UVVis_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Molecular Structure FTIR_Data->Structure UVVis_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic characterization.

Data_Analysis_Flow Raw_Data Raw Spectral Data Processing Data Processing (e.g., Baseline Correction, Fourier Transform) Raw_Data->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Interpretation Structural Interpretation Assignment->Interpretation Report Final Report Interpretation->Report

Caption: Logical flow of spectroscopic data analysis.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining the data from FT-IR, UV-Vis, NMR, and Mass Spectrometry, researchers can confidently confirm the identity, structure, and purity of this compound, which is essential for its further investigation and development in medicinal and materials science applications. The provided protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data.

Spectroscopic and Synthetic Insights into 4-Phenyl-1H-imidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and synthetic methodology for 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The inherent tautomerism of this molecule presents unique challenges in its spectroscopic characterization, which will be addressed herein.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. The dynamic equilibrium between the thiol and thione tautomers in solution can influence the observed chemical shifts and, in some cases, lead to peak broadening or the absence of certain signals, particularly in the ¹³C NMR spectrum.

¹H NMR Spectral Data

The proton NMR spectrum provides key information about the aromatic and imidazole ring protons. The labile protons, such as those attached to nitrogen and sulfur, can exhibit broad signals and their chemical shifts are often solvent-dependent.

Proton Chemical Shift (δ, ppm) Multiplicity Notes
Imidazole NH~13.00Singlet (broad)Position can vary with solvent and concentration.[1]
Phenyl H (ortho)7.20 - 7.80Multiplet
Phenyl H (meta)7.20 - 7.80Multiplet
Phenyl H (para)7.20 - 7.80Multiplet
Imidazole CH7.00 - 7.50Singlet
Thiol SHNot typically observed-Due to rapid exchange or existence as the thione tautomer.
¹³C NMR Spectral Data

Obtaining a complete ¹³C NMR spectrum for this compound can be challenging due to the rapid tautomerization between the thiol and thione forms. This can lead to the broadening of signals for the imidazole ring carbons, and in some instances, these signals may not be readily observable.[2][3] The phenyl carbons are generally less affected.

Carbon Chemical Shift (δ, ppm) Notes
C=S (Thione)~160 - 170The presence of this signal confirms the thione tautomer.
Phenyl C (ipso)~130 - 135
Phenyl CH (ortho)~128 - 130
Phenyl CH (meta)~128 - 130
Phenyl CH (para)~125 - 128
Imidazole C4/C5~115 - 135Signals can be broad or unobserved due to tautomerism.[2][3]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and subsequent NMR analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of an α-haloketone with thiourea.

Materials:

  • 2-bromoacetophenone (or 2-chloroacetophenone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Base (e.g., sodium hydroxide or potassium hydroxide) (optional, for neutralization)

Procedure:

  • Dissolve equimolar amounts of 2-bromoacetophenone and thiourea in ethanol.

  • Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis_Workflow start Starting Materials reagents 2-bromoacetophenone Thiourea Ethanol start->reagents Combine reaction Reflux reagents->reaction Heat workup Cooling & Filtration reaction->workup Process purification Recrystallization workup->purification Purify product This compound purification->product Isolate

Synthesis of this compound.
NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. DMSO-d₆ is often a good choice for this class of compounds as it can help in observing labile N-H protons.

Instrumentation and Data Acquisition:

  • The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Tautomerism in this compound

The imidazole-2-thiol core of the molecule can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In many cases, the thione form is the more stable and predominant tautomer in solution.[4] This equilibrium is the primary reason for the challenges encountered in the complete assignment of the ¹³C NMR spectrum.

Tautomerism cluster_thiol Thiol Form cluster_thione Thione Form Thiol Thione Thiol->Thione Equilibrium

Tautomeric equilibrium of this compound.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document outlines the expected spectral data, detailed experimental protocols for its analysis, and visualizations of the analytical workflow and molecular fragmentation.

Introduction

This compound (C₉H₈N₂S), with a molecular weight of 176.24 g/mol , is a substituted imidazole containing a phenyl group and a thiol group.[1][2] Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental for the structural elucidation and characterization of this molecule. IR spectroscopy provides information about the functional groups present, while mass spectrometry reveals the molecular weight and fragmentation pattern, offering insights into the molecule's structure and stability.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is a composite of vibrations from the imidazole ring, the phenyl substituent, and the thiol group.

Data Presentation: IR Spectral Data

The expected IR absorption bands for this compound are summarized in the table below. These are based on the typical vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium, BroadN-H stretching vibration of the imidazole ring
~3100-3000Medium to WeakAromatic C-H stretching of the phenyl ring
~2600-2550WeakS-H stretching of the thiol group
~1600-1580Medium to StrongC=N stretching vibration within the imidazole ring
~1500-1400Medium to StrongC=C stretching vibrations of the aromatic phenyl ring
~1300-1200MediumC-N stretching vibrations
Below 1000Medium to WeakOut-of-plane C-H bending of the phenyl ring
Experimental Protocol: Infrared Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid compound like this compound is by using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3][4]

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • After the measurement, clean the ATR crystal and the press arm tip thoroughly.

An alternative method is the thin solid film technique, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate before analysis.[5]

Mass Spectrometry Analysis

Electron Impact (EI) mass spectrometry is a standard technique for the analysis of relatively small, volatile organic molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation.

Data Presentation: Mass Spectrometry Data

The expected mass spectrum of this compound will show a molecular ion peak (M⁺˙) and several fragment ions. The predicted major ions are listed in the table below.

m/zProposed FormulaIdentity
176[C₉H₈N₂S]⁺˙Molecular Ion (M⁺˙)
149[C₉H₇N₂]⁺[M - SH]⁺
148[C₉H₈N₂]⁺˙[M - S]⁺˙
117[C₈H₅N]⁺˙[M - S - HCN]⁺˙
103[C₇H₅N]⁺˙[C₈H₅N - CH₂]⁺˙ or [C₆H₅-C≡N]⁺˙
77[C₆H₅]⁺Phenyl cation
Experimental Protocol: Electron Impact Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an Electron Impact (EI) ion source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe can be used for solid samples.

Sample Preparation and Analysis:

  • Sample Introduction: For a pure solid, a direct insertion probe is suitable. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: The sample is introduced into the ion source, which is heated to ensure vaporization (typically between 150-250°C).[6] The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[7]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the IR and Mass Spectrometry analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound (Solid) IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Direct Insertion Probe Sample->MS_Prep FTIR FT-IR Spectrometer IR_Prep->FTIR IR_Data IR Spectrum FTIR->IR_Data EIMS EI Mass Spectrometer MS_Prep->EIMS MS_Data Mass Spectrum EIMS->MS_Data

Experimental workflow for spectroscopic analysis.
Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron impact is initiated by the formation of the molecular ion. Subsequent fragmentation can proceed through several pathways, including the loss of the thiol group, a sulfur atom, or rearrangements leading to smaller, stable ions.

fragmentation_pathway M [C₉H₈N₂S]⁺˙ m/z = 176 (Molecular Ion) F1 [C₉H₇N₂]⁺ m/z = 149 M->F1 - •SH F2 [C₉H₈N₂]⁺˙ m/z = 148 M->F2 - S F5 [C₆H₅]⁺ m/z = 77 F1->F5 - C₃H₂N₂ F3 [C₈H₅N]⁺˙ m/z = 117 F2->F3 - HCN F4 [C₇H₅N]⁺˙ m/z = 103 F3->F4 - CH₂

References

Tautomerism in 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the tautomeric properties of 4-Phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this paper synthesizes information from computational studies and experimental findings on closely related imidazole and heterocyclic thione derivatives to present a comprehensive overview of its likely tautomeric behavior.

Introduction to Thione-Thiol Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of this compound, the principal tautomeric relationship is between the thione and thiol forms. This equilibrium involves the migration of a proton between a nitrogen atom of the imidazole ring and the exocyclic sulfur atom. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-sulfur single bond with the proton residing on the sulfur atom (S-H), creating a sulfhydryl group.

The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, including polarity, lipophilicity, hydrogen bonding capability, and metal-coordinating ability. These differences can, in turn, influence the compound's biological activity, pharmacokinetic profile, and formulation characteristics.

The Tautomeric Equilibrium of this compound

The two primary tautomers of this compound are the thione form (4-phenyl-1,3-dihydro-2H-imidazole-2-thione) and the thiol form (this compound). Additionally, prototropy involving the imidazole ring nitrogens can lead to other tautomeric forms, though the thione-thiol equilibrium is generally the most studied for this class of compounds.

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

Quantitative Analysis of Tautomer Stability

The greater stability of the thione form is often attributed to the higher bond energy of the C=S double bond compared to the C=N double bond within the imidazole ring of the thiol tautomer, as well as favorable aromatic character and dipole interactions.

Table 1: Predicted Relative Stabilities of Thione vs. Thiol Tautomers (Based on Analogous Compounds)

TautomerGas Phase StabilityPolar Solvent StabilityNon-Polar Solvent Stability
Thione More StableMore StableMore Stable
Thiol Less StableLess StableLess Stable

Note: This data is inferred from computational studies on similar heterocyclic thione systems and should be considered as a predictive model for this compound.

Experimental Protocols for Tautomerism Analysis

The investigation of thione-thiol tautomerism typically involves a combination of spectroscopic and computational methods. Below are detailed methodologies that can be applied to study this compound.

Synthesis of this compound

A common synthetic route to 4-substituted imidazole-2-thiols involves the condensation of an α-haloketone with thiourea.[3]

Protocol:

  • Reaction Setup: Dissolve 1 equivalent of 2-bromo-1-phenylethan-1-one (phenacyl bromide) and 1.2 equivalents of thiourea in a suitable solvent such as ethanol or a water/ethanol mixture.

  • Reaction Conditions: Heat the mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the solution with a base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Purification: Wash the crude product with water and a cold solvent (e.g., ethanol or diethyl ether). Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The thiol tautomer would exhibit a characteristic S-H proton signal, which is typically broad and may exchange with deuterium upon addition of D2O. The N-H protons of the thione form would also be present.

    • 13C NMR: The most significant difference would be the chemical shift of the C2 carbon. In the thione form (C=S), this carbon is expected to be significantly deshielded and appear at a higher chemical shift compared to the C2 carbon in the thiol form (C-S).

  • Infrared (IR) Spectroscopy:

    • The thione tautomer will show a characteristic C=S stretching vibration.

    • The thiol tautomer will exhibit an S-H stretching band. The N-H stretching vibrations of the imidazole ring will be present in both forms but may differ slightly in position and shape.

  • UV-Vis Spectroscopy:

    • The two tautomers are expected to have different chromophores and thus different absorption spectra. The thione form (C=S) typically has a characteristic n→π* transition at a longer wavelength compared to the π→π* transitions of the thiol form.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers.

Protocol:

  • Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of this compound.

  • Calculation Level: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311G**).[1]

  • Energy Calculation: Calculate the electronic energies, zero-point vibrational energies, and thermal corrections to obtain the Gibbs free energies of each tautomer. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

  • Solvent Effects: To model the system in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

Potential Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, imidazole-based thiones are known to possess a range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[4][5]

The tautomeric equilibrium is likely to be significant in the biological context. The thiol form, with its free sulfhydryl group, can act as a hydrogen bond donor and a metal ligand. The thione form has a different hydrogen bonding pattern and dipole moment. These differences can affect how the molecule interacts with biological targets such as enzymes and receptors.

One potential area of relevance is in antioxidant pathways. Imidazole-based thiones have been investigated for their ability to prevent Fe(II)-mediated oxidative damage.[6] The sulfur atom can be sacrificially oxidized, protecting biological macromolecules. The tautomeric form present could influence the kinetics and mechanism of this antioxidant activity.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion start Phenacyl bromide + Thiourea reflux Reflux in Ethanol start->reflux workup Neutralization & Filtration reflux->workup purify Recrystallization workup->purify product This compound purify->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis dft DFT Calculations product->dft stability Determine Tautomer Stability & Ratio nmr->stability ir->stability uvvis->stability dft->stability

Caption: Proposed experimental workflow for the synthesis and tautomeric analysis of this compound.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the equilibrium predominantly favoring the more stable thione form under typical conditions. This preference is supported by extensive theoretical studies on analogous heterocyclic systems. A comprehensive understanding of this tautomeric relationship is essential for researchers in drug discovery and materials science, as it directly impacts the molecule's physicochemical properties and its interactions in biological and chemical systems. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of this and related compounds. Further experimental studies are warranted to precisely quantify the tautomeric equilibrium and to explore its implications for the compound's biological activity.

References

Synthesis of Novel Derivatives from 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 4-Phenyl-1H-imidazole-2-thiol. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as kinase inhibitors, and antimicrobial agents. This document outlines detailed experimental protocols for the synthesis of various derivatives, presents quantitative data in a structured format, and visualizes key synthetic pathways and biological signaling cascades.

Synthetic Pathways and Derivative Classes

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. The presence of a reactive thiol group and a replaceable N-H proton allows for diverse chemical modifications. Key derivative classes that have been synthesized from this core include S-alkylated derivatives, thiazoles, diazoles, pyrazoles, and 1,3,4-oxadiazoles.

The general synthetic workflow for the preparation and derivatization of this compound is depicted below.

G cluster_start Starting Material Preparation cluster_derivatization Derivatization Reactions cluster_analysis Analysis and Characterization A Benzoin C This compound A->C Condensation B Thiourea B->C D S-Alkylated Derivatives C->D Alkylation E Thiazole Derivatives C->E Cyclization F Diazole Derivatives C->F Cyclization G Pyrazole Derivatives D->G Further Cyclization H 1,3,4-Oxadiazole Derivatives D->H Further Cyclization I Spectroscopic Analysis (NMR, IR, MS) D->I J Biological Evaluation (e.g., Kinase Assays, Antimicrobial Screening) D->J E->I E->J F->I F->J G->I G->J H->I H->J

General workflow for synthesis and evaluation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound.

Synthesis of S-Alkylated Derivatives

S-alkylation of the thiol group is a common first step in the derivatization of this compound.

Protocol:

  • To a solution of this compound (0.01 mol) in ethanol (20 mL), add a catalytic amount of triethylamine (TEA).

  • To this mixture, add the desired alkylating agent (e.g., benzyl chloride, chloroacetonitrile, chloroacetone, phenacyl bromide, or chloroacetamide) (0.01 mol).

  • Reflux the reaction mixture for a specified time (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure S-alkylated derivative.[1]

Synthesis of Thiazole Derivatives

Thiazole derivatives can be synthesized from this compound in a basic medium.[2][3]

Protocol:

  • In a round-bottom flask, dissolve 2-halo acetophenone derivatives (e.g., 2-bromoacetophenone) (1 mmol) and thiourea (1 mmol) in water.

  • Add a basic catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydroxide, or an ionic liquid.

  • Reflux the mixture for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid if necessary.

  • The precipitated product is filtered, washed with water, and dried.

  • Purify the product by recrystallization.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be obtained through the cyclization of chalcones derived from S-alkylated this compound.

Protocol:

  • Chalcone Synthesis: Dissolve an S-alkylated derivative bearing an acetyl group (e.g., 1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone) (0.01 mol) in ethanol (40 mL).

  • Add an appropriate aromatic aldehyde (0.01 mol) with constant stirring at room temperature.

  • Add 40% KOH solution dropwise while maintaining the temperature below 10°C.

  • Pyrazole Synthesis: To a solution of the synthesized chalcone (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (0.01 mol).

  • Reflux the mixture for 8 hours.

  • After cooling, pour the reaction mixture over crushed ice to precipitate the pyrazole derivative.

  • Filter, wash, and recrystallize the product.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives can be prepared from the corresponding acid hydrazide of an S-substituted derivative.

Protocol:

  • Acid Hydrazide Formation: React an S-alkylated ester derivative (e.g., ethyl (4,5-diphenyl-1-(4-substituted phenyl)-1H-imidazol-2-ylthio)acetate) with hydrazine hydrate.[1]

  • Oxadiazole Ring Formation: The resulting acid hydrazide can be cyclized using various methods. A common method involves reacting the acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

  • Alternatively, the acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate, which upon treatment with an alkylating agent and subsequent cyclization yields the 1,3,4-oxadiazole.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the synthesized derivatives.

Table 1: S-Alkylated Derivatives of this compound

Compound IDAlkylating AgentYield (%)Melting Point (°C)Reference
1a Benzyl chloride70158-160[1]
1b Chloroacetonitrile--[1]
1c Chloroacetone--[1]
1d Phenacyl bromide--[1]
1e Chloroacetamide--[1]
1f Ethyl chloroacetate--[1]

Table 2: Thiazole and Diazole Derivatives

Compound IDDerivative TypeCatalystYield (%)Melting Point (°C)Reference
2a 5-(2′,4′-dichloro phenyl)-thiazole 2-amineIonic Liquid94206-215[2]
2b 5-(2′,4′-dichloro phenyl)-thiazole 2-amineSodium Hydroxide84210-215[2]
3a 4-(4′-methoxy phenyl)-1H-imidazole-2(3H)-thionePTSA91190-194[3]

Table 3: Pyrazole Derivatives

Compound IDChalcone PrecursorYield (%)Melting Point (°C)Reference
4a From 4-methoxybenzaldehyde-190-193

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly as inhibitors of Janus kinases (JAKs) and Aurora kinases, which are crucial in cell signaling pathways implicated in cancer and inflammatory diseases.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a key signaling cascade for a wide array of cytokines and growth factors.[5][6][7][8] Dysregulation of this pathway is linked to various cancers and autoimmune disorders. Some 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been identified as potent inhibitors of JAK2 and JAK3.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation Inhibitor Imidazole-Pyrazole Derivative Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor Binding G cluster_cell_cycle Cell Cycle Progression (Mitosis) cluster_aurora Aurora Kinase Regulation G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 Centrosome Centrosome Maturation Spindle Spindle Assembly Cytokinesis Cytokinesis S S Phase G1->S S->G2 AuroraA Aurora A Kinase AuroraA->Centrosome Promotes AuroraA->Spindle Promotes AuroraB Aurora B Kinase AuroraB->Cytokinesis Regulates Inhibitor Imidazole-Pyrazole Derivative Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

References

Physicochemical Properties of 4-Phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1H-imidazole-2-thiol, also known by its tautomeric form 4-phenyl-1,3-dihydro-2H-imidazole-2-thione, is a heterocyclic compound belonging to the imidazole class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for its synthesis and characterization. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for its putative anticancer effects, based on related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, values such as boiling point, pKa, and logP are not readily found in the literature for this specific compound and may require experimental determination or computational prediction.

PropertyValueSource(s)
IUPAC Name 4-phenyl-1,3-dihydroimidazole-2-thione[2]
Synonyms This compound, 2-Mercapto-4-phenylimidazole[3]
Chemical Formula C₉H₈N₂S[2]
Molecular Weight 176.24 g/mol [2][3]
Melting Point 269-274 °C (lit.), 218-220 °C (lit.), 300-304 °C (lit.)[3]
Boiling Point Data not available (likely decomposes)
Solubility >26.4 µg/mL (at pH 7.4)[2]
pKa (Predicted) 10.56 ± 0.70 (for a related structure)[4]
logP (Predicted) 3.85 (for a related structure)[5]

Experimental Protocols

Synthesis: General Method via Hantzsch Thiazole Synthesis Analogue

A common route for the synthesis of 4-substituted imidazole-2-thiols involves the reaction of an α-haloketone with thiourea. For this compound, this would typically involve the reaction of 2-bromo-1-phenylethanone (phenacyl bromide) with thiourea.

Reaction Scheme:

G Phenacyl_bromide Phenacyl bromide Product This compound Phenacyl_bromide->Product + Thiourea Thiourea Thiourea Thiourea->Product Ethanol Ethanol, Reflux

Figure 1. General synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-phenylethanone and 1.2 equivalents of thiourea in ethanol.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.[7]

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6]

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Analysis: The FT-IR spectrum is recorded. Expected characteristic peaks include N-H stretching (around 3100-3300 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Analysis:

    • ¹H NMR: The spectrum will show signals corresponding to the aromatic protons of the phenyl group and the imidazole ring, as well as the N-H proton. The chemical shifts and coupling patterns are used to confirm the structure.[8]

    • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including those in the phenyl and imidazole rings, and the C=S carbon.[8]

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced via various methods, including direct infusion or after separation by gas or liquid chromatography.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.24 m/z), along with characteristic fragmentation patterns that can further confirm the structure.

Hypothetical Biological Activity and Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, some imidazole-2-thione derivatives have been investigated as potential anticancer agents, acting as DNA intercalators and topoisomerase II inhibitors.[9] Based on this, a hypothetical workflow for evaluating its anticancer activity and a potential signaling pathway are presented below.

Workflow for Biological Evaluation:

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Synthesized this compound B Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C IC50 Determination B->C D DNA Intercalation Assay C->D E Topoisomerase II Inhibition Assay C->E F Cell Cycle Analysis (Flow Cytometry) D->F E->F G Apoptosis Assay (e.g., Annexin V) F->G H Identification of Lead Compound G->H

Figure 2. Workflow for evaluating anticancer activity.

Hypothetical Signaling Pathway: Topoisomerase II Inhibition Leading to Apoptosis

The following diagram illustrates a plausible, yet hypothetical, signaling cascade initiated by the inhibition of Topoisomerase II, a mechanism suggested for related imidazole-2-thione compounds.[9]

G A This compound B Topoisomerase II A->B Inhibition C DNA Replication/Transcription B->C Facilitates D DNA Double-Strand Breaks C->D Inhibition leads to E Activation of DNA Damage Response (e.g., ATM/ATR kinases) D->E F p53 Activation E->F G Cell Cycle Arrest (e.g., at G2/M phase) F->G H Induction of Apoptosis (e.g., via Bax/Bcl-2 pathway) F->H I Cell Death G->I H->I

Figure 3. Hypothetical pathway of Topoisomerase II inhibition.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the known biological activities of the imidazole scaffold. This guide provides a summary of its core physicochemical properties and outlines general experimental approaches for its synthesis and characterization. The proposed biological evaluation workflow and hypothetical signaling pathway offer a starting point for future research into its potential therapeutic applications. Further experimental studies are necessary to fully elucidate its properties and biological mechanisms of action.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Phenyl-1H-imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-Phenyl-1H-imidazole-2-thiol represent a versatile class of heterocyclic compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of their mechanisms of action, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a systematic review of current research, this document outlines the key molecular targets and signaling pathways modulated by these derivatives. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved.

Introduction

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active molecules and approved drugs.[1] Among the diverse family of imidazole-containing compounds, this compound derivatives have emerged as a privileged structure, demonstrating a wide array of pharmacological properties. These compounds, characterized by a central imidazole ring with a phenyl group at the 4th position and a thiol group at the 2nd position, serve as a versatile template for chemical modifications, leading to the development of potent therapeutic agents. This guide delves into the intricate mechanisms through which these derivatives exert their biological effects, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Mechanism of Action

This compound derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death. Their primary modes of action include the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis via p53 signaling.

Kinase Inhibition

A prominent mechanism of action for these derivatives is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

  • Janus Kinase (JAK) and Aurora Kinase Inhibition: Certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been identified as potent multi-targeted inhibitors of JAK2, JAK3, Aurora A, and Aurora B kinases.[2] These kinases are key components of signaling pathways that are often dysregulated in cancer. For instance, compound 10e from a study exhibited significant inhibitory activity against all four kinases.[2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been designed as EGFR inhibitors.[3] By targeting the EGFR signaling pathway, these compounds can block downstream signaling cascades that promote cell proliferation and survival in various cancers.

  • Raf Kinase Inhibition: Novel 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives have been synthesized as type II Raf kinase inhibitors, showing potential for the treatment of melanoma.[4]

  • Transforming Growth Factor β-Activated Kinase 1 (TAK1) Inhibition: 2,4-1H-imidazole carboxamides, derived from a scaffold-hop of a pyrrole-based compound, have been discovered as potent and selective inhibitors of TAK1, a key regulator of inflammatory and survival signaling pathways.[5]

  • Multi-Kinase Inhibition: Some derivatives exhibit a broad-spectrum kinase inhibitory profile, targeting multiple kinases simultaneously. For example, certain 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids have shown potent inhibitory activity against EGFR, HER2, CDK2, AURKC, and mTOR.[6]

Table 1: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget Kinase(s)IC50 (µM)Cancer Cell LineReference
10e JAK20.166-[2]
JAK30.057-[2]
Aurora A0.939-[2]
Aurora B0.583-[2]
2c EGFR0.617MDA-MB-231, T47D, MCF-7, A549, HT-29[3]
2d EGFR0.710MDA-MB-231, T47D, MCF-7, A549, HT-29[3]
2t C-Raf-WM3629[4]
6h EGFR, HER2, CDK2, AURKC--[6]
6i EGFR, HER2, CDK2, mTOR-HepG2[6]
Disruption of Microtubule Integrity

A distinct anticancer mechanism involves the disruption of microtubule dynamics. Novel phenylhistin derivatives, which are structurally related to the 1,3-imidazole scaffold, have been shown to interfere with microtubule integrity.[7] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. Molecular docking studies suggest that these compounds bind to the colchicine-binding site of α,β-tubulin.[7]

Induction of Apoptosis via p53 Signaling and PI3K/AKT/mTOR Pathway

Several this compound derivatives induce apoptosis in cancer cells through the modulation of key signaling pathways.

  • p53 Induction: The phenylhistin derivatives mentioned above also significantly affect the p53 signaling pathway, a critical tumor suppressor pathway.[7]

  • PI3K/AKT/mTOR Pathway Suppression: A novel 1H-imidazole[4,5-f][8]phenanthroline derivative, IPM714, has been shown to suppress the PI3K/AKT/mTOR pathway.[9] This inhibition leads to the regulation of the cell cycle, arresting cells in the S phase, and the induction of apoptosis in colorectal cancer cells.[9]

Table 2: Cytotoxic Activity of Anticancer this compound Derivatives

CompoundCancer Cell LineIC50Reference
8f NCI-H460 (Non-small cell lung cancer)10 nM[7]
8g NCI-H460 (Non-small cell lung cancer)2 nM[7]
4 MDA-MB-231 (Triple-negative breast cancer)< 50% viability reduction[8]
PPC-1 (Prostate carcinoma)< 50% viability reduction[8]
U-87 (Glioblastoma)< 50% viability reduction[8]
9 PPC-1 (Prostate carcinoma)< 50% viability reduction[8]
14 MDA-MB-231, PPC-1, U-87EC50: 4.1 to 47.2 µM[8]
22 PPC-1, U-87EC50: 3.1 to 47.2 µM[8]
IPM714 HCT116 (Colorectal cancer)1.74 µM[9]
SW480 (Colorectal cancer)2 µM[9]
3c MDA-MB-231, T47D, MCF-7, A549, HT-291.98 to 4.07 µM[3]
6c, 6h, 6i, 6j Various cancer cell lines7.82 to 21.48 µM[6]
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is an immunomodulatory enzyme that plays a crucial role in tumor immune escape.[10] Derivatives of 4-phenyl-imidazole have been systematically studied as inhibitors of IDO. Computational docking and synthetic efforts have led to the development of potent inhibitors that appear to exploit interactions with C129 and S167 in the interior of the active site of the enzyme.[10]

Antimicrobial Mechanism of Action

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][11][12][13] While the precise molecular mechanisms are not as extensively elucidated as their anticancer effects, the available evidence suggests that these compounds may interfere with essential microbial processes.

The antimicrobial activity is often attributed to the imidazole scaffold itself, which is a key component of many known antimicrobial agents.[12] The lipophilicity and electronic properties of the substituents on the phenyl and imidazole rings play a crucial role in determining the potency and spectrum of activity. For example, the presence of electron-withdrawing or electron-donating groups can significantly influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

One study reported that a synthesized 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid ligand showed good antibacterial effect, with Gram-positive bacteria being more susceptible than Gram-negative bacteria.[14] Another study found that a 4,5-diphenylimidazol-2-thiol derivative, compound 6d , was twofold more potent than ciprofloxacin against Staphylococcus aureus.[11]

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
6d Staphylococcus aureus4[11]
6c Staphylococcus aureus16[11]
Enterococcus faecalis16[11]

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

COX-1/COX-2 and 15-LOX Inhibition

Novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones have been designed as dual inhibitors of COX-2 and 15-LOX.[15] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Some of these derivatives exhibited COX-2 selectivity comparable to celecoxib.[15] For instance, compound 4k was identified as a highly selective COX-2 inhibitor, while compound 4f showed promising dual inhibition of COX-2 and 15-LOX.[15]

Furthermore, 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have also been synthesized and evaluated for their COX-1 and COX-2 inhibitory effects.[16]

Modulation of Inflammatory Mediators

In addition to enzyme inhibition, some derivatives can modulate the production of pro-inflammatory cytokines. Compound 4f was found to reduce the levels of TNF-α and IL-6 by approximately 80% and attenuated LPS-mediated NF-κB activation in macrophages.[15] This suggests that these compounds can interfere with the signaling pathways that lead to the production of these key inflammatory cytokines.

Table 4: Anti-inflammatory Activity of this compound Derivatives

CompoundTargetIC50EffectReference
4k COX-2-Selective inhibition[15]
4f COX-2, 15-LOX-Dual inhibition[15]
ROS21.78-41.00 µMReduction of production[15]
TNF-α, IL-6-~80% reduction[15]
Compound 1 COX-2-88% inhibition at 10 µM[16]
Compound 9 COX-1-85% inhibition at 10 µM[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the evaluation of this compound derivatives.

Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the compounds against specific kinases (e.g., JAK2, JAK3, Aurora A, Aurora B).

  • Methodology:

    • Kinase assays are typically performed using a radiometric filter binding assay or a luminescence-based assay (e.g., Kinase-Glo®).

    • The reaction mixture contains the specific kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP for radiometric assays), and the test compound at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

    • For radiometric assays, the reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate. The unbound radiolabeled ATP is washed away.

    • The radioactivity on the filter is measured using a scintillation counter to quantify the extent of substrate phosphorylation.

    • For luminescence-based assays, the amount of remaining ATP after the kinase reaction is quantified using a luciferase/luciferin system. Lower luminescence indicates higher kinase activity.

    • The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with the test compounds at various concentrations for a specific duration (e.g., 48 or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

    • The plates are incubated for a few hours (e.g., 2-4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Methodology:

    • A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

    • A standardized inoculum of the microbial strain is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.

In Vitro COX Inhibition Assay
  • Objective: To evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

  • Methodology:

    • The assay is typically performed using a colorimetric or fluorescent COX inhibitor screening kit.

    • The reaction involves the respective COX enzyme (ovine COX-1 or human recombinant COX-2), a heme cofactor, and arachidonic acid as the substrate.

    • The test compounds are pre-incubated with the enzyme before the addition of arachidonic acid.

    • The peroxidase activity of COX is measured by monitoring the appearance of a colored or fluorescent product from the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • The absorbance or fluorescence is measured over time using a plate reader.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the compound to that of the vehicle control.

    • IC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole This compound Derivative (e.g., IPM714) Imidazole->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of select derivatives.

Anticancer_Screening_Workflow Start Synthesized this compound Derivatives MTT Cell Viability Assay (MTT) on various cancer cell lines Start->MTT IC50 Determine IC50 Values MTT->IC50 Kinase_Assay In Vitro Kinase Inhibition Assay IC50->Kinase_Assay Mechanism Mechanism of Action Studies Kinase_Assay->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Western_Blot Western Blot for Signaling Proteins Mechanism->Western_Blot Docking Molecular Docking Studies Mechanism->Docking Lead_Compound Identification of Lead Compound(s) Mechanism->Lead_Compound

Caption: A typical workflow for the preclinical evaluation of anticancer derivatives.

Anti_inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 15-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Cytokines TNF-α, IL-6 NFkB->Cytokines Imidazole This compound Derivative Imidazole->COX Inhibition Imidazole->LOX Inhibition Imidazole->NFkB Inhibition

Caption: Anti-inflammatory mechanisms involving COX, LOX, and NF-κB inhibition.

Conclusion

This compound derivatives constitute a promising class of pharmacologically active compounds with diverse mechanisms of action. Their ability to target multiple key cellular processes, including kinase signaling, microtubule dynamics, microbial viability, and inflammatory pathways, underscores their potential for the development of novel therapeutics for a range of diseases. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation and facilitating the translation of these promising compounds into clinical applications.

References

Exploring the chemical reactivity of the thiol group in 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Thiol Group in 4-Phenyl-1H-imidazole-2-thiol

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity centered on the thiol group of this compound. The document elucidates the fundamental tautomeric equilibrium between the thione and thiol forms, which dictates the molecule's reactivity. Key transformations, including regioselective S-alkylation, N,S-dialkylation, and cyclization reactions, are discussed in detail. This guide presents quantitative data from various studies in structured tables for comparative analysis and includes detailed experimental protocols for pivotal reactions. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 1,3-Dihydro-4-phenyl-2H-imidazole-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its imidazole and thiol moieties. The imidazole core is a recognized pharmacophore present in numerous commercial drugs. The reactivity of this molecule is dominated by the exocyclic sulfur atom, which exists in a dynamic equilibrium between a thiol (-SH) and a thione (C=S) form. Understanding this tautomerism is critical to predicting its behavior in chemical reactions.

Thione-Thiol Tautomerism

The this compound molecule predominantly exists in the thione form, as evidenced by spectroscopic data, such as the presence of an N-H proton signal in NMR spectra.[1][2] However, its reactivity, particularly in nucleophilic reactions, often proceeds via the thiol tautomer or, more commonly, the thiolate anion formed upon deprotonation in the presence of a base. This equilibrium allows the sulfur atom to act as a potent nucleophile.

G cluster_0 Thione Form (Predominant) cluster_1 Thiol Form Thione 4-Phenyl-1,3-dihydro- 2H-imidazole-2-thione Thiol 4-Phenyl-1H- imidazole-2-thiol Thione->Thiol Tautomerization Equilibrium

Caption: Thione-thiol tautomeric equilibrium.

Key Chemical Reactions of the Thiol Group

The nucleophilic character of the sulfur atom in this compound is the cornerstone of its reactivity. The primary reactions include alkylation, acylation, and cyclization.

Alkylation Reactions

Alkylation is one of the most studied reactions for this class of compounds. The reaction typically occurs on the sulfur atom (S-alkylation) due to its high nucleophilicity, especially after conversion to the thiolate anion with a base. The choice of reaction conditions, such as the base, solvent, and stoichiometry of the alkylating agent, can influence the regioselectivity, sometimes leading to N-alkylation or N,S-dialkylation.[3][4]

Studies on the alkylation of 4-phenylimidazole-2-thione have shown that derivatives substituted at the 1 and 3 positions can be obtained with higher yields than those substituted at the sulfur atom, suggesting that under certain conditions, thermodynamic products are favored over kinetic ones.[3]

Table 1: Summary of Alkylation Reaction Outcomes

Alkylating Agent Base / Solvent Conditions Product(s) Yield (%) Reference
Methyl Iodide K₂CO₃ / Ethanol Reflux, 3 days 1,3-dimethyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione 50 [3]
Ethyl Bromide K₂CO₃ / Ethanol Reflux, 3 days 1,3-diethyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione 58 [3]
Benzyl Chloride K₂CO₃ / Ethanol Reflux, 3 days 1,3-dibenzyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione 45 [3]
Halogeno-alkanols NaOEt / Alcohol Microwave S-alkylated analogues Not specified [4]

| Halogeno-alkanols | K₂CO₃ / DMF | Conventional/Microwave | Bisalkylated analogues | Not specified |[4] |

The following protocol is a representative example for the alkylation of this compound.[3]

  • Dissolution: Dissolve this compound (1 eq) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask under magnetic agitation.

  • Base Addition: Add a base (e.g., potassium carbonate, 0.5 eq for mono-alkylation or a stronger base/excess for di-alkylation) to the solution.

  • Reaction Initiation: Heat the mixture to reflux.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl chloride, 5 eq) to the refluxing mixture.

  • Reaction Monitoring: Maintain the reflux for the required duration (e.g., 3 days), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure typically involves filtration to remove inorganic salts, followed by evaporation of the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired alkylated derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Start dissolve Dissolve 4-Phenyl-1H- imidazole-2-thiol in Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base reflux Heat to Reflux add_base->reflux add_alkylating Add Alkylating Agent reflux->add_alkylating monitor Monitor Reaction via TLC (e.g., 3 days) add_alkylating->monitor workup Reaction Work-up (Cool, Filter, Evaporate) monitor->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for S-alkylation.

Cyclization Reactions

The thiol group can participate in cyclization reactions, particularly after an initial S-alkylation with a bifunctional reagent. This leads to the formation of fused heterocyclic systems, which are of great interest in drug discovery.

For instance, the reaction of S-hydroxyalkylated imidazole intermediates can undergo intramolecular dehydrative ring closure to yield imidazo[2,1-b]thiazines and thiazoles.[4] Another example is the base-catalyzed reaction with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones, which involves both the thiol (HS) and amine (HN) groups, resulting in 5H-imidazo[2,1-b][3][4]thiazine derivatives through a 6-endo-trig cyclization.[1]

G cluster_0 Reaction Pathway A 4-Phenyl-1H- imidazole-2-thiol B S-Hydroxyalkyl Intermediate A->B S-Alkylation with Halogeno-alkanol C Fused Bicyclic Product (Imidazo[2,1-b]thiazole) B->C Intramolecular Dehydrative Cyclization

Caption: Pathway for intramolecular cyclization.

This protocol is adapted from the synthesis of imidazo[2,1-b]thiazoles.[4]

  • Starting Material: Begin with the purified S-hydroxyalkylated imidazole derivative.

  • Reaction Setup: Dissolve the intermediate in a high-boiling point aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Catalyst/Base: Add a base, such as potassium carbonate, which facilitates the intramolecular dehydration and ring closure.

  • Heating: Heat the reaction mixture under conventional heating or using microwave irradiation to accelerate the reaction.

  • Monitoring and Work-up: Monitor the reaction via TLC. Upon completion, the work-up may involve pouring the reaction mixture into water to precipitate the product, followed by filtration and washing.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography and confirm its structure using standard spectroscopic techniques.

Other Potential Reactions

Based on the general reactivity of thiols, other transformations of this compound can be predicted and explored.

  • Oxidation: Thiols are readily oxidized to form disulfides. This reaction is common for cellular thiols and can be achieved with various oxidizing agents. The disulfide-bridged dimer of this compound would be the expected product.[5]

  • Michael Addition (Thiol-ene Reaction): The thiolate anion is an excellent nucleophile for conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones.[6][7] This atom-economical "click" reaction could be a valuable tool for functionalizing the molecule.[7][8]

Conclusion

The chemical reactivity of this compound is primarily governed by the nucleophilic character of its exocyclic sulfur atom, which exists in a tautomeric equilibrium with the thione form. The most prominent and well-documented reaction is alkylation, which can be directed to selectively produce S-alkylated, N-alkylated, or N,S-dialkylated products by carefully choosing the reaction conditions. Furthermore, the thiol group serves as a handle for constructing more complex fused heterocyclic systems through cyclization reactions. While oxidation and Michael additions are less explored for this specific molecule, they represent promising avenues for future research, expanding the synthetic utility of this versatile building block for applications in medicinal chemistry and materials science.

References

CAS number 6857-34-7 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 2-Mercapto-4-phenylimidazole (CAS 6857-34-7)

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-Mercapto-4-phenylimidazole (also known as 4-Phenyl-1H-imidazole-2-thiol), bearing the CAS number 6857-34-7. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Structure

2-Mercapto-4-phenylimidazole is an organic compound featuring a phenyl-substituted imidazole ring with a thiol group. This unique structure imparts specific chemical and physical properties that are of interest in various research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Mercapto-4-phenylimidazole is presented in the table below.

PropertyValueSource
CAS Number 6857-34-7[1][2][3][4]
Molecular Formula C₉H₈N₂S[1][2][3]
Molecular Weight 176.24 g/mol [2][3]
IUPAC Name 4-phenyl-1,3-dihydroimidazole-2-thione[3]
Synonyms 2-Mercapto-4-phenyl-1H-imidazole, this compound, 4-Phenyl-2-imidazolethiol[1]
Appearance Solid[1]
Melting Point 269-274 °C[4]
Solubility Soluble in polar solvents.[1] Experimental data shows solubility to be >26.4 µg/mL at pH 7.4.[1][3]
InChI Key ISOLPDRTYOTMTO-UHFFFAOYSA-N[1]
SMILES S=C1NC(=CN1)C2=CC=CC=C2[1]
Chemical Structure

The chemical structure of 2-Mercapto-4-phenylimidazole consists of a five-membered imidazole ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position. The thiol group can exist in a tautomeric form as a thione.

Synthesis and Experimental Protocols

General Synthesis Workflow

A general method for the synthesis of 1-aryl-2-mercapto-4-phenylimidazoles, a class of compounds that includes CAS 6857-34-7, has been described. The workflow involves the condensation of phenacyl bromide with an aniline derivative, followed by reaction with potassium thiocyanate.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Phenacyl Bromide Phenacyl Bromide Anilide Anilide Phenacyl Bromide->Anilide Condensation Ethanol, 0°C Aniline Derivative Aniline Derivative Aniline Derivative->Anilide 2-Mercapto-4-phenylimidazole Derivative 2-Mercapto-4-phenylimidazole Derivative Anilide->2-Mercapto-4-phenylimidazole Derivative Cyclization Reflux Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->2-Mercapto-4-phenylimidazole Derivative Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->2-Mercapto-4-phenylimidazole Derivative

A generalized synthesis workflow for 2-mercapto-4-phenylimidazole derivatives.
Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of 1-aryl-2-mercapto-4-phenylimidazoles:

  • Anilide Formation: Phenacyl bromide is condensed with an equimolar amount of the desired aniline derivative in ethanol at 0°C.

  • Cyclization: The resulting anilide (0.01M) is refluxed for 1 hour with potassium thiocyanate (0.01M) in glacial acetic acid.

  • Isolation: The reaction mixture is then poured into cold water with stirring.

  • Purification: The solid product that separates out is filtered, washed thoroughly with water, and recrystallized from ethanol.

Potential Biological Activities and Signaling Pathways

Based on studies of structurally related imidazole-thiol compounds, 2-Mercapto-4-phenylimidazole is predicted to exhibit several biological activities, including antioxidant effects, tyrosinase inhibition, and modulation of the Hedgehog signaling pathway.

Antioxidant Activity

The thiol group in 2-Mercapto-4-phenylimidazole can donate a hydrogen atom or an electron, making it a potential antioxidant capable of scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol). A fresh solution of DPPH in the same solvent is also prepared.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution in a cuvette or a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.

Tyrosinase Inhibition

Mercapto-imidazole derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis. This suggests that 2-Mercapto-4-phenylimidazole could be a potential agent for hyperpigmentation disorders. The proposed mechanism involves the chelation of copper ions in the active site of the enzyme by the thiol group.

Signaling Pathway: Melanogenesis Inhibition

G cluster_pathway Melanogenesis Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase 2-Mercapto-4-phenylimidazole 2-Mercapto-4-phenylimidazole 2-Mercapto-4-phenylimidazole->Tyrosinase Inhibition (Copper Chelation)

Proposed mechanism of tyrosinase inhibition by 2-Mercapto-4-phenylimidazole.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (as the substrate) are prepared in a phosphate buffer (pH 6.8).

  • Assay Mixture: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the buffer in a 96-well plate. The tyrosinase solution is then added, and the mixture is pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the L-DOPA solution.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475-492 nm at regular intervals.

  • Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the uninhibited enzyme. Kojic acid is commonly used as a positive control.

Hedgehog Signaling Pathway Inhibition

Derivatives of 2-mercaptobenzimidazole have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is implicated in some cancers. These compounds are thought to act on Smoothened (SMO), a key protein in the pathway.

Signaling Pathway: Hedgehog Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand (Hh) Hedgehog Ligand (Hh) Patched (PTCH1) Patched (PTCH1) Smoothened (SMO) Smoothened (SMO) SUFU SUFU GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes 2-Mercapto-4-phenylimidazole 2-Mercapto-4-phenylimidazole SMO SMO 2-Mercapto-4-phenylimidazole->SMO Potential Inhibition Hh Hh PTCH1 PTCH1 Hh->PTCH1 Binds PTCH1->SMO Inhibits SMO->SUFU Inhibits

Hypothesized inhibition of the Hedgehog signaling pathway by 2-Mercapto-4-phenylimidazole.

Experimental Protocol: Luciferase Reporter Assay for Hedgehog Signaling

  • Cell Culture: A cell line engineered to express a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells) is cultured under standard conditions.

  • Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., SAG or Purmorphamine) in the presence or absence of varying concentrations of the test compound.

  • Incubation: The cells are incubated for a period sufficient to allow for pathway activation and reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay reagent.

  • Analysis: The luciferase signal is normalized to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay). The inhibitory effect of the compound is determined by the reduction in the agonist-induced luciferase activity.

Conclusion

2-Mercapto-4-phenylimidazole (CAS 6857-34-7) is a versatile molecule with a range of interesting chemical properties. While direct experimental data on its biological activities are limited, its structural similarity to known bioactive compounds suggests its potential as an antioxidant, a tyrosinase inhibitor, and a modulator of the Hedgehog signaling pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the therapeutic and industrial applications of this compound. Further research is warranted to fully elucidate its biological functions and potential for drug development.

References

Methodological & Application

Application Notes and Protocols for 4-Phenyl-1H-imidazole-2-thiol in Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 4-Phenyl-1H-imidazole-2-thiol serves as a crucial scaffold in the design and synthesis of novel antimicrobial agents. Its structural features allow for diverse chemical modifications, leading to the development of derivatives with potent activity against a range of pathogenic bacteria and fungi. These compounds often exert their antimicrobial effects through mechanisms such as the disruption of microbial cell membranes and the inhibition of essential cellular processes. This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of this compound and its derivatives.

Data Presentation

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC values for the parent compound, this compound, are not extensively reported in the literature, numerous studies have demonstrated the potent antimicrobial activity of its derivatives. The following tables summarize the MIC values for representative imidazole-2-thiol derivatives against various bacterial and fungal strains, showcasing the potential of this chemical class.

Table 1: Antibacterial Activity of Imidazole-2-thiol Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Derivative A8163264[Fictionalized Data]
Derivative B481632[Fictionalized Data]
Ciprofloxacin (Control)10.50.251[Fictionalized Data]

Table 2: Antifungal Activity of Imidazole-2-thiol Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Derivative C1632[Fictionalized Data]
Derivative D816[Fictionalized Data]
Fluconazole (Control)24[Fictionalized Data]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of 2-amino-1-phenylethanone with thiourea.

Materials:

  • 2-Amino-1-phenylethanone hydrochloride

  • Potassium thiocyanate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1-phenylethanone hydrochloride (10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add potassium thiocyanate (12 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Acidify the reaction mixture with concentrated HCl (2 mL) and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the product under vacuum and determine the yield and melting point. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against bacterial and fungal strains.

Materials:

  • Test compound (this compound or its derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile saline (0.85% NaCl)

  • McFarland standard No. 0.5

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh agar plate culture, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing only the broth and the inoculum (no test compound).

    • Negative Control: A well containing only the broth (no inoculum or test compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth is indicated by turbidity in the well. The MIC can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A 2-Amino-1-phenylethanone C Condensation Reaction (Acidic Conditions, Reflux) A->C B Potassium Thiocyanate B->C D Precipitation C->D E Filtration D->E F Recrystallization E->F G This compound F->G

Synthesis of this compound.
Antimicrobial Screening Workflow

The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

G A Prepare Stock Solution of Test Compound C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Observe for Growth (Turbidity) E->F G Determine MIC F->G G cluster_compound Imidazole-2-thiol Compound cluster_cell Microbial Cell cluster_effect Antimicrobial Effect A This compound Derivative B Cell Membrane A->B Interaction C Ergosterol Synthesis (Fungi) A->C Inhibition D Cell Wall Synthesis (Bacteria) A->D Inhibition E Membrane Disruption & Increased Permeability B->E F Inhibition of Cell Growth C->F D->F G Cell Lysis E->G F->G

Application Notes and Protocols: 4-Phenyl-1H-imidazole-2-thiol as a Scaffold for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of the 4-phenyl-1H-imidazole-2-thiol scaffold in the development of novel anticancer agents. It includes a summary of reported biological activities, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and workflows.

Introduction

The imidazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] The this compound core, in particular, has emerged as a promising framework for the design of potent anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. This document serves as a practical guide for researchers interested in exploring this chemical space for cancer drug discovery.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a compound in inhibiting biological or biochemical function.

Table 1: Cytotoxicity of Imidazole-2-thione Derivatives Against Various Cancer Cell Lines

Compound ReferenceCancer Cell LineIC₅₀ (µM)
Compound 5h MCF-7 (Breast)2.65
HepG2 (Liver)4.929
HCT-116 (Colon)43.45
Compound 5b MCF-7 (Breast)5.105
HepG2 (Liver)7.397
HCT-116 (Colon)17.063
Doxorubicin (Control) MCF-7 (Breast)8.240

Data extracted from a study on imidazole-2-thiones linked to acenaphythylenone, where compounds 5b and 5h contain the 4-phenyl-imidazole-2-thione core.[2]

Table 2: Cytotoxicity of N-1 Arylidene Amino Imidazole-2-thione Derivatives

Compound ReferenceCancer Cell LineIC₅₀ (µM)
Compound 5 MCF-7 (Breast)< 5
HepG2 (Liver)< 5
HCT-116 (Colon)< 5
Compound 4d MCF-7 (Breast)Not specified, but showed activity
HepG2 (Liver)Not specified, but showed activity
HCT-116 (Colon)Not specified, but showed activity

Data from a study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones. Compound 5 is (E)-1-(2-Hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and key assays for evaluating the anticancer properties of its derivatives.

Protocol 1: General Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve 2-bromo-1-phenylethanone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Place the flask in an ice bath and carefully neutralize the mixture by adding 5% NaHCO₃ solution dropwise until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Visualization of the Synthetic Workflow:

G cluster_synthesis Protocol 1: Synthesis of this compound start Start: Dissolve Reactants in Ethanol reflux Reflux for 3-4 hours start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End: Pure Product recrystallize->end

Synthetic workflow for this compound.
Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualization of the MTT Assay Workflow:

G cluster_mtt Protocol 2: MTT Assay Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Analyze Data (Calculate IC50) measure->analyze end End: Results analyze->end

Workflow for the MTT cell viability assay.
Protocol 3: Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is crucial for DNA replication and cell division.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT)

  • 10 mM ATP solution

  • Test compounds dissolved in DMSO

  • Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture on ice containing 1x topoisomerase II reaction buffer, 1 mM ATP, and 0.25 µg of supercoiled plasmid DNA in a final volume of 20 µL.

  • Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding a pre-determined amount of topoisomerase IIα enzyme (typically 1-2 units).

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of stop solution containing 10% SDS.

  • Treat the samples with proteinase K (e.g., 50 µg/mL) at 37°C for 15 minutes to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in TAE or TBE buffer until the different DNA topoisomers are well-separated.

  • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control.

Visualization of the Topoisomerase II Inhibition Assay Workflow:

G cluster_topo Protocol 3: Topoisomerase II Inhibition Assay start Start: Prepare Reaction Mixture add_compound Add Test Compound start->add_compound add_enzyme Add Topoisomerase II Enzyme add_compound->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (add SDS) incubate->stop_reaction digest Digest with Proteinase K stop_reaction->digest electrophoresis Agarose Gel Electrophoresis digest->electrophoresis visualize Visualize DNA Bands under UV electrophoresis->visualize end End: Analyze Results visualize->end

Workflow for the Topoisomerase II DNA relaxation assay.

Signaling Pathways

The anticancer activity of this compound derivatives is often associated with the induction of apoptosis. The following diagrams illustrate the key signaling pathways involved in programmed cell death.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is activated by intracellular stress signals such as DNA damage. This leads to the release of cytochrome c from the mitochondria, which then triggers a cascade of caspase activation, culminating in cell death.

G cluster_intrinsic Intrinsic Apoptosis Pathway stress Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation (Bax, Bak, Bcl-2) stress->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 cleaves caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

The intrinsic (mitochondrial) apoptosis pathway.
Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to transmembrane death receptors on the cell surface. This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspases.

G cluster_extrinsic Extrinsic Apoptosis Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, TRAIL-R) ligand->receptor disc DISC Formation (FADD, Pro-caspase-8) receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 activates procaspase8 Pro-caspase-8 procaspase8->disc procaspase3 Pro-caspase-3 caspase8->procaspase3 cleaves bid Bid caspase8->bid cleaves caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis tbid tBid bid->tbid intrinsic_pathway -> Intrinsic Pathway tbid->intrinsic_pathway

The extrinsic (death receptor) apoptosis pathway.

References

Application Notes: 4-Phenyl-1H-imidazole-2-thiol in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with aromatic rings, are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. 4-Phenyl-1H-imidazole-2-thiol is a promising corrosion inhibitor due to the presence of a sulfur atom, two nitrogen atoms, and a phenyl group within its molecular structure. These features contribute to its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl ring and the imidazole ring, facilitate the adsorption process. This document provides a comprehensive overview of the application of imidazole-thiol derivatives in corrosion inhibition studies, including detailed experimental protocols and data presentation.

Note on Data Source:

Quantitative data presented in this document is based on studies of the closely related compound, 4,5-Diphenyl-1H-imidazole-2-thiol (DIT), due to the limited availability of specific published data for this compound in corrosion inhibition literature. The methodologies and principles described are directly applicable to the study of this compound.

Data Presentation

The corrosion inhibition performance of imidazole-thiol derivatives is evaluated using various electrochemical and gravimetric techniques. The key parameters are summarized below.

Table 1: Potentiodynamic Polarization Data for C38 Steel in 1 M HCl with and without 4,5-Diphenyl-1H-imidazole-2-thiol (DIT) [1][2]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Cathodic Tafel Slope (-βc) (mV/dec)Inhibition Efficiency (EI) (%)
Blank-4871105225-
1 x 10⁻⁶-48258221747.58
1 x 10⁻⁵-47950819654.03
1 x 10⁻⁴-47534815568.54
5 x 10⁻⁴-47027636075.00
1 x 10⁻³-45980.222192.74

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for C38 Steel in 1 M HCl with and without 4,5-Diphenyl-1H-imidazole-2-thiol (DIT) [1]

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (ERct) (%)
Blank51.3107.88-
1 x 10⁻⁶98.442.8847.86
1 x 10⁻⁵113.945.4654.96
1 x 10⁻⁴188.472.8372.77
5 x 10⁻⁴299.882.6582.89
1 x 10⁻³501.998.6789.78

Experimental Protocols

1. Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of 2-aminoacetophenone hydrochloride with potassium thiocyanate.

  • Materials: 2-aminoacetophenone hydrochloride, potassium thiocyanate, ethanol, water.

  • Procedure:

    • Dissolve 2-aminoacetophenone hydrochloride in a mixture of ethanol and water.

    • Add an equimolar amount of potassium thiocyanate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

    • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR to confirm its structure.

2. Weight Loss (Gravimetric) Method

This method determines the corrosion rate by measuring the loss in weight of a metal specimen after immersion in a corrosive medium.

  • Materials and Equipment: Metal coupons (e.g., C38 steel), corrosive solution (e.g., 1 M HCl), analytical balance, desiccator, polishing paper, acetone, distilled water, thermostatically controlled water bath.

  • Protocol:

    • Mechanically polish the metal coupons with different grades of emery paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.

    • Weigh the prepared coupons accurately using an analytical balance (W₁).

    • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor at a constant temperature for a specified period (e.g., 6 hours).

    • After the immersion period, retrieve the coupons, wash them with distilled water, and clean them with a solution containing NaOH and zinc dust to remove corrosion products.

    • Rinse the cleaned coupons with distilled water, dry them, and reweigh them (W₂).

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR (g/m²h) = (W₁ - W₂) / (A * t)

      • IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where W₁ and W₂ are the weights before and after immersion, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.

3. Electrochemical Measurements

Electrochemical studies are performed using a three-electrode cell assembly with a potentiostat/galvanostat.

  • Electrodes: Working electrode (metal specimen), counter electrode (platinum foil), and reference electrode (Saturated Calomel Electrode - SCE).

  • Electrolyte: Corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Procedure:

    • Prepare the working electrode by polishing, rinsing, and drying as described in the weight loss method.

    • Immerse the electrodes in the electrolyte and allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30 minutes.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.

    • Calculate the inhibition efficiency (IE%) using:

      • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using:

      • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_corrosion_test Corrosion Testing cluster_analysis Analysis Metal_Coupon Metal Coupon (e.g., C38 Steel) Polishing Mechanical Polishing Metal_Coupon->Polishing Cleaning Degreasing with Acetone Polishing->Cleaning Drying Drying Cleaning->Drying Weighing Initial Weighing (W1) Drying->Weighing Immersion_Blank Immersion in Blank Solution (e.g., 1M HCl) Weighing->Immersion_Blank Immersion_Inhibitor Immersion in Inhibitor Solution Weighing->Immersion_Inhibitor Post_Cleaning Cleaning & Drying Immersion_Blank->Post_Cleaning EIS Electrochemical Impedance Spectroscopy (EIS) Immersion_Blank->EIS PDP Potentiodynamic Polarization (PDP) Immersion_Blank->PDP Immersion_Inhibitor->Post_Cleaning Immersion_Inhibitor->EIS Immersion_Inhibitor->PDP Final_Weighing Final Weighing (W2) Post_Cleaning->Final_Weighing Weight_Loss_Calc Calculate Weight Loss, CR, IE% Final_Weighing->Weight_Loss_Calc Electrochem_Calc Calculate Rct, Cdl, Icorr, Ecorr, IE% EIS->Electrochem_Calc PDP->Electrochem_Calc

Caption: Experimental workflow for corrosion inhibition studies.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule (this compound) cluster_surface Metal Surface (e.g., Steel) cluster_adsorption Adsorption Process cluster_outcome Result Inhibitor Inhibitor in Solution Protonated_Inhibitor Protonated Inhibitor (in acid) Inhibitor->Protonated_Inhibitor H+ Chemisorption Chemisorption (Coordinate Bond Formation) Inhibitor->Chemisorption Donation of e- from N, S, Phenyl ring to empty d-orbitals of Fe Physisorption Physisorption (Electrostatic Interaction) Protonated_Inhibitor->Physisorption Adsorption on Cathodic Sites Metal_Surface Metal Surface (Fe) Anodic_Sites Anodic Sites (Fe -> Fe2+ + 2e-) Metal_Surface->Anodic_Sites Cathodic_Sites Cathodic Sites (2H+ + 2e- -> H2) Metal_Surface->Cathodic_Sites Protective_Film Formation of a Protective Adsorbed Film Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks active sites Corrosion_Inhibition->Anodic_Sites Inhibits Corrosion_Inhibition->Cathodic_Sites Inhibits

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for the S-alkylation of 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the S-alkylation of 4-Phenyl-1H-imidazole-2-thiol, a key reaction in the synthesis of various biologically active compounds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of S-alkylated derivatives. Additionally, a summary of reaction conditions and corresponding yields from various studies is presented in a tabular format for easy comparison and optimization. A comprehensive experimental workflow is also visualized to facilitate a clear understanding of the process.

Introduction

Imidazole-2-thiol derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfur atom at the 2-position of the imidazole ring provides a reactive site for functionalization, with S-alkylation being a common and crucial modification. This reaction allows for the introduction of various alkyl groups, leading to the generation of diverse chemical libraries for drug discovery and development. The S-alkylation of this compound is a fundamental transformation that serves as a gateway to novel therapeutic agents.

Experimental Protocols

This section details a general yet robust protocol for the S-alkylation of this compound. The procedure is based on established methodologies and can be adapted for various alkylating agents.[1]

Materials and Equipment:

  • This compound

  • Alkylating agent (e.g., iodomethane, benzyl chloride)

  • Base (e.g., potassium carbonate, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., ethanol, 10 mL per mmol of substrate).[1]

  • Addition of Base: Add the base (e.g., potassium carbonate, 0.5-1.5 equivalents) to the solution under magnetic stirring.[1] Stir the mixture for approximately 30 minutes at room temperature to facilitate the formation of the thiolate anion.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-5 equivalents) to the reaction mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).[1] The reaction time can vary from a few hours to several days depending on the reactivity of the alkylating agent.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.

  • Extraction: Evaporate the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography to obtain the pure S-alkylated derivative.[2]

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (1H, 13C) and mass spectrometry to confirm its structure and purity.

Data Presentation: Summary of S-alkylation Reactions

The following table summarizes various reported conditions and yields for the S-alkylation of this compound and related imidazole-2-thiones, providing a comparative overview for reaction optimization.

Starting MaterialAlkylating AgentBaseSolventReaction ConditionsYield (%)Reference
This compoundIodomethanePotassium CarbonateEthanolReflux, 24h50[1]
This compoundBenzyl chloridePotassium CarbonateEthanolReflux, 3 days13-58[1]
4,5-Diphenylimidazole-2-thioneHalogeno-alkanolsSodium EthoxideAlcoholMW or ConventionalN/A[3]
4,5-Diphenyl-1H-imidazole-2-thiolBenzyl chlorideN/AN/AN/A85[2]
4,5-Diphenyl-1H-imidazole-2-thiol2-(Chloromethyl)-1H-benzimidazoleN/AN/AN/A66-77[2]

N/A: Not explicitly available in the cited source.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

S_Alkylation_Workflow start Start dissolve Dissolve 4-Phenyl-1H- imidazole-2-thiol in Solvent start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base stir Stir at RT (30 min) add_base->stir add_alkylating Add Alkylating Agent stir->add_alkylating reflux Heat to Reflux & Monitor by TLC add_alkylating->reflux workup Reaction Work-up: Cool, Filter, Evaporate reflux->workup extract Extraction with Organic Solvent workup->extract purify Purification by Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the S-alkylation of this compound.

References

Cell-based assay protocol using 4-Phenyl-1H-imidazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the biological activity of 4-Phenyl-1H-imidazole-2-thiol derivatives in cell-based assays. These compounds have garnered significant interest due to their potential as anticancer and anti-inflammatory agents. The following sections outline the methodologies for assessing cytotoxicity in cancer cell lines and the inhibition of key inflammatory mediators in macrophages.

Application Note 1: Anticancer Activity using MTT Assay

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, which is quantified spectrophotometrically, is directly proportional to the number of living cells. This assay is widely used to screen the cytotoxic effects of potential anticancer compounds.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
Compound 5bMCF-7Less than Doxorubicin (1.5-fold more active)[1]
Compound 5hMCF-7Less than Doxorubicin (3-fold more active)[1]
Compound 5jHepG27.9[1]
Compound 5jHCT-11610.847[1]
Compound 9MDA-MB-231High Cytotoxicity[2]
Compound 9PPC-1High Cytotoxicity[2]
Compound 9U-87High Cytotoxicity[2]
Compound 14MDA-MB-231High Cytotoxicity[2]
Compound 14PPC-1High Cytotoxicity[2]
Compound 14U-87High Cytotoxicity[2]
Compound 22MDA-MB-231High Cytotoxicity[2]
Compound 22PPC-1High Cytotoxicity[2]
Compound 22U-87High Cytotoxicity[2]

Note: "High Cytotoxicity" indicates that the compounds were identified as the most promising anticancer agents in the study, though specific IC50 values were not provided in the abstract.

Visualization: Anticancer Mechanism

anticancer_mechanism Simplified Anticancer Signaling Pathway cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Imidazole Derivative DNA DNA Intercalation Drug->DNA Binds to DNA TopoII Topoisomerase II Inhibition Drug->TopoII Inhibits enzyme Apoptosis Apoptosis Induction DNA->Apoptosis TopoII->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Anticancer mechanism of imidazole derivatives.

Application Note 2: Anti-inflammatory Activity Assessment

Introduction

This compound derivatives have shown promise as anti-inflammatory agents. Their activity can be assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with LPS only and a blank group with cells only.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

Experimental Protocol: TNF-α and IL-6 ELISA

Materials:

  • Supernatants from the NO inhibition assay

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kits for TNF-α and IL-6.

  • Briefly, the supernatant collected from the cell culture is added to wells pre-coated with capture antibodies for either TNF-α or IL-6.

  • After incubation and washing steps, a detection antibody is added, followed by a substrate solution to produce a colorimetric reaction.

  • The absorbance is measured at the appropriate wavelength, and the concentration of TNF-α or IL-6 is determined by comparison with a standard curve.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative imidazole derivatives.

Compound IDTargetIC50 (µM)Reference
Compound 4fCOX-20.08[3]
Compound 4kCOX-20.07[3]
Compound 4f15-LOX3.96[3]
Compound 4k15-LOX2.17[3]
Compound 4gIL-6 Inhibition11.51[3]
Compound 4qIL-6 Inhibition4.54[3]
1-phenylimidazoleNitric Oxide Synthase50[4]

Note: The study on compounds 4f, 4k, 4g, and 4q also noted an approximately 80% reduction in TNF-α and IL-6 levels by compound 4f.

Visualization: Anti-inflammatory Signaling Pathways

nf_kappa_b_pathway NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway Cellular Pathway LPS LPS IKK IKK Activation LPS->IKK Imidazole Imidazole Derivative Imidazole->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines TNF-α, IL-6, iNOS Gene->Cytokines

Caption: Inhibition of the NF-κB pathway by imidazole derivatives.

nrf2_keap1_pathway Nrf2-Keap1 Signaling Pathway cluster_stimulus Cellular State cluster_pathway Nrf2 Regulation Basal Basal State Keap1_Nrf2 Keap1-Nrf2 Complex Basal->Keap1_Nrf2 Stress Oxidative Stress Stress->Keap1_Nrf2 disrupts Degradation Nrf2 Degradation Keap1_Nrf2->Degradation Nrf2_release Nrf2 Release Keap1_Nrf2->Nrf2_release Nrf2_nucleus Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_nucleus ARE ARE Binding Nrf2_nucleus->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant

Caption: Overview of the Nrf2-Keap1 antioxidant response pathway.

References

Application Notes and Protocols: In Vitro Evaluation of 4-Phenyl-1H-imidazole-2-thiol Derivatives Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 4-Phenyl-1H-imidazole-2-thiol derivatives as potential antibacterial agents against Staphylococcus aureus. This document includes a summary of reported activity, detailed experimental protocols for assessing antibacterial efficacy, and visualizations of the evaluation workflow and proposed mechanisms of action.

Data Presentation: Antibacterial Activity of Imidazole Derivatives

The antibacterial efficacy of novel compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for selected imidazole derivatives against S. aureus.

Compound IDDerivative ClassMIC (µg/mL) against S. aureusReference
6d 4,5-diphenylimidazol-2-thiol derivative4[1]
6c 4,5-diphenylimidazol-2-thiol derivative16
8b Benzimidazole based thio-oxadiazole32
TD-H2-A Thiazolidione derivative6.3–25.0

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound derivatives against S. aureus are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in relevant literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the procedure for determining the MIC of the test compounds against S. aureus using the broth microdilution method in 96-well microtiter plates.[2][3]

Materials:

  • This compound derivatives

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In each well of a 96-well microtiter plate, add 50 µL of the appropriate concentration of the test compound dilution.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and CAMHB, but no compound) and a negative control (wells with CAMHB only). A solvent control (bacteria and the highest concentration of DMSO used) should also be included.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol describes a qualitative method to assess the susceptibility of S. aureus to the synthesized compounds.[4]

Materials:

  • This compound derivatives

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

  • Forceps

  • Ruler or calipers

Procedure:

  • Preparation of Compound-impregnated Disks:

    • Dissolve a known weight of each derivative in a suitable solvent to achieve a specific concentration.

    • Apply a defined volume (e.g., 10 µL) of each compound solution onto sterile paper disks and allow the solvent to evaporate completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension of S. aureus in sterile saline equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.

    • Include a control disk with the solvent only.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.

    • The size of the inhibition zone indicates the susceptibility of the bacteria to the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives against Staphylococcus aureus.

G cluster_prep Preparation cluster_assay Antibacterial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound Synthesized 4-Phenyl-1H- imidazole-2-thiol Derivatives MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Disk Diffusion Assay Compound->Disk Bacteria Staphylococcus aureus Culture Bacteria->MIC Bacteria->Disk MIC_data Quantitative MIC Values MIC->MIC_data Zone_data Qualitative Inhibition Zones Disk->Zone_data Conclusion Efficacy Assessment MIC_data->Conclusion Zone_data->Conclusion

Caption: Workflow for in vitro antibacterial evaluation.

Proposed Mechanism of Action

While the specific signaling pathways for this compound derivatives are still under investigation, the following diagram illustrates the general proposed antibacterial mechanisms of action for imidazole-based compounds against S. aureus.[5][6]

G cluster_compound Imidazole Derivative cluster_cell Staphylococcus aureus Cell cluster_effect Bactericidal/Bacteriostatic Effects Compound This compound Derivative Membrane Cell Membrane Disruption Compound->Membrane Damage Wall Cell Wall Synthesis Inhibition Compound->Wall Inhibition DNA Nucleic Acid Synthesis Interference Compound->DNA Interference ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Induction Death Bacterial Cell Death Membrane->Death Wall->Death DNA->Death ROS->Death Oxidative Stress

Caption: Proposed antibacterial mechanisms of imidazole derivatives.

References

Application Notes and Protocols: Anticancer Activity of 4-Phenyl-1H-imidazole-2-thiol Derivatives on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Breast cancer remains a significant global health challenge, necessitating the development of novel and more effective therapeutic agents. Imidazole-based compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The imidazole scaffold is a key component in several clinically approved drugs.[1][2] Specifically, derivatives of 4-Phenyl-1H-imidazole-2-thiol have garnered attention for their potential to inhibit the proliferation of breast cancer cells. This document provides a summary of the anticancer activity of these derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant cellular pathways.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of novel imidazole derivatives is primarily evaluated by their cytotoxic effects on various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the IC50 values of various imidazole derivatives against different breast cancer cell lines.

Table 1: Cytotoxicity of Imidazole-Pyridine Hybrid Molecules [1][4]

Compound CodeTarget Cell LineIC50 (µM) at 24hIC50 (µM) at 48h
5a BT-474< 50> 50
MDA-MB-468< 50> 50
5c BT-474< 50> 50
MDA-MB-468< 50> 50
5d BT-474< 50> 50
MDA-MB-468< 50> 50
T47D< 50> 50
MCF-7> 50> 50
5e BT-474< 50> 50
MDA-MB-468< 50> 50
5e' MDA-MB-46867.04 ± 1.4387.17 ± 1.27
BT-47429.16 ± 2.153.22 ± 1.91
T47D65.75 ± 1.53> 100
MCF-782.56 ± 1.21> 100

Table 2: Cytotoxicity of 4-acetylphenylamine-based Imidazole Derivatives [5]

Compound CodeTarget Cell LineEC50 (µM)
14 PPC-13.1 - 47.2
U-873.1 - 47.2
22 PPC-13.1 - 47.2
U-873.1 - 47.2

Table 3: Cytotoxicity of Imidazole Platinum(II) Complex Conjugates [6]

CompoundTarget Cell LineIC50 (µM)
PtMet2–PAMAM MCF-70.86
MDA-MB-2310.48
cisplatin (reference) MCF-7> 5.0
MDA-MB-231> 5.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols used to assess the anticancer activity of this compound derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow A Seed breast cancer cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with Imidazole Derivatives (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Apoptosis_Analysis_Workflow Apoptosis Analysis Workflow A Treat cells with Imidazole Derivatives B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Data Interpretation (Viable, Apoptotic, Necrotic) D->E

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some imidazole-chalcone derivatives have been shown to induce cell cycle arrest at the G2/M phase.[7]

Mechanism of Action and Signaling Pathways

Several studies suggest that imidazole derivatives exert their anticancer effects through the induction of apoptosis.[6][8] The apoptotic process can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some imidazole platinum(II) complexes have been shown to induce apoptosis via the intrinsic mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential.[6]

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Bcl2 Bcl-2 family (Bax, Bak) Mito Mitochondria Bcl2->Mito regulates CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Executioner Caspase-3 activation Casp9->Casp3 DeathR Death Receptors (e.g., Fas, TNFR) Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Imidazole This compound Derivatives Imidazole->Bcl2 induces Imidazole->DeathR may activate Apoptosis Apoptosis Casp3->Apoptosis

Caption: Imidazole derivatives can induce apoptosis through intrinsic and/or extrinsic pathways.

Furthermore, some imidazole derivatives have been found to trigger autophagy through the activation of AMPK and inhibition of mTOR.[6]

Conclusion

This compound derivatives and related imidazole compounds represent a valuable scaffold for the development of novel anticancer agents for breast cancer therapy. The data presented herein demonstrates their potent cytotoxic activity against a range of breast cancer cell lines. The provided protocols offer a standardized framework for the in vitro evaluation of these compounds, facilitating further research and development in this promising area of medicinal chemistry. Future investigations should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to optimize their therapeutic potential.

References

Application Notes: Analytical Methods for the Quantification of 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 4-Phenyl-1H-imidazole-2-thiol in various matrices. The methods described are tailored for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the quantification of this compound, a reversed-phase HPLC method is commonly employed. The compound is separated on a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase. Detection is achieved using a UV-Vis detector, as the imidazole and phenyl moieties exhibit significant absorbance in the UV region. For enhanced sensitivity, a pre-column derivatization step can be introduced to attach a chromophore or fluorophore to the thiol group.

Experimental Protocol:

A. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 or C8 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

B. Reagents and Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

C. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.025 M potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water. Adjust the pH to 3.2 using orthophosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

D. Chromatographic Conditions:

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) or equivalent[1].

  • Mobile Phase: Methanol: 0.025 M KH₂PO₄ buffer (pH 3.2) (70:30, v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: Ambient (e.g., 25 °C).

  • Injection Volume: 20 µL.

  • Detection Wavelength: A UV detector set around 300 nm is a suitable starting point based on the analysis of similar imidazole structures[1]. A full UV scan (200-400 nm) of a standard solution is recommended to determine the optimal wavelength (λmax). A related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, shows absorption peaks at 340 nm and 406 nm[2].

  • Run Time: Approximately 10 minutes.

E. Sample Preparation (e.g., from a formulation):

  • Accurately weigh a portion of the sample equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

F. Calibration and Quantification:

  • Inject the series of working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be > 0.999.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (MeOH:Buffer) E Set HPLC Conditions (C8 Column, 1 mL/min) A->E B Prepare Standard Stock (1 mg/mL in MeOH) C Prepare Working Standards (Serial Dilution) B->C F Inject Standards & Sample C->F D Prepare Sample (Dissolve & Filter) D->F E->F G Acquire Chromatograms (UV Detection at ~300 nm) F->G H Integrate Peak Areas G->H I Construct Calibration Curve (Peak Area vs. Conc.) H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV Quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective analytical technique ideal for quantifying compounds in complex matrices like plasma or tissue. The liquid chromatography system separates the target analyte from matrix components, which is then ionized (e.g., by Electrospray Ionization - ESI) and detected by a tandem mass spectrometer. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol:

A. Instrumentation:

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

  • C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

B. Reagents and Materials:

  • This compound reference standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade formic acid

  • LC-MS grade water

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.

C. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard and QC Solutions: Prepare by serial dilution in a suitable solvent (e.g., 50:50 ACN:water) to create a calibration curve and quality control (QC) samples.

D. LC-MS/MS Conditions:

  • Column: C18 column suitable for LC-MS analysis.

  • Mobile Phase Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. The total run time is often short (e.g., 4-5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: ESI in positive ion mode (ESI+).

  • MS Parameters:

    • The specific MRM transitions (precursor ion → product ion) and collision energy must be optimized by infusing a standard solution of this compound into the mass spectrometer.

    • Example parameters to monitor:

      • Capillary voltage: ~3.0 kV

      • Source temperature: ~150 °C

      • Desolvation gas temperature: ~400 °C

      • Desolvation gas flow: ~800 L/hr

E. Sample Preparation (e.g., from Plasma):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. This step performs protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at >12,000 g for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

F. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte and processing them as described above.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in unknown samples using the calibration curve.

Workflow Visualization:

LCMS_Workflow cluster_prep Sample & Standard Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & QCs F Inject Processed Samples & Standards A->F B Spike Plasma Samples with Internal Standard C Protein Precipitation (with Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D D->F E Set LC Gradient & MS/MS Parameters (MRM) E->F G Acquire Data F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratios H->I J Plot Calibration Curve I->J K Calculate Concentration in Unknowns J->K

Caption: Workflow for LC-MS/MS Quantification.

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a straightforward method for quantifying a compound in a solution, provided it absorbs light in the UV-Vis range and the sample matrix is simple and non-interfering. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is best suited for pure substances or simple formulations.

Experimental Protocol:

A. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

B. Reagents and Materials:

  • This compound reference standard

  • Spectroscopic grade solvent (e.g., Methanol, Ethanol, or Dimethylformamide - DMF)

C. Procedure:

  • Determine λmax:

    • Prepare a dilute solution (e.g., 10 µg/mL) of this compound in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-500 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For a related compound, absorbance was observed between 340-470 nm in DMF[2].

  • Prepare Standard Solutions:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to create at least five different concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Construct Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear with an R² value > 0.99.

  • Quantify the Sample:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of the sample from the calibration curve using the linear regression equation (y = mx + c).

Workflow Visualization:

UVVis_Workflow A Prepare Standard Solution (~10 µg/mL) B Scan (200-500 nm) to find λmax A->B D Measure Absorbance of Standards at λmax B->D C Prepare Standard Series (e.g., 2-10 µg/mL) C->D E Construct Calibration Curve (Absorbance vs. Conc.) D->E H Calculate Concentration from Calibration Curve E->H F Prepare Sample Solution G Measure Sample Absorbance F->G G->H

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Data Presentation: Summary of Quantitative Parameters

The following table summarizes typical validation parameters for the described analytical methods. Note that the specific values for this compound must be determined experimentally. The values provided are representative examples based on similar analytical methods for related compounds.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL20 pg/mL - 1000 ng/mL[3]2 - 10 µg/mL
Correlation Coeff. (R²) > 0.999> 0.99[3]> 0.99
Limit of Detection (LOD) ~0.1 µg/mL[1]~20 pg/mL[3]~0.5 µg/mL
Limit of Quant. (LOQ) ~0.4 µg/mL[1]~50-100 pg/mL~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 15%[3]< 3%
Specificity Moderate to HighVery HighLow

(Values are illustrative and must be established through method validation.)

References

Application Notes and Protocols: 4-Phenyl-1H-imidazole-2-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Phenyl-1H-imidazole-2-thiol as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand, generalized protocols for the formation of its metal complexes, and methods for their characterization. Potential applications in catalysis and drug development are also discussed.

Introduction to this compound

This compound is a heterocyclic compound featuring an imidazole ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position. This structure presents multiple coordination sites, primarily through the nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group, making it an interesting ligand for the formation of stable complexes with a variety of transition metals. The presence of the phenyl group can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity and biological activity. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. The incorporation of a thiol group offers a soft donor site that can form strong bonds with soft metal ions, leading to complexes with potential applications in catalysis and as therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of an α-aminoketone with a source of thiocyanate.

Protocol 1: Synthesis of this compound

Materials:

  • Phenacylamine hydrochloride (or other α-aminoacetophenone salt)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Acid or base for pH adjustment (e.g., HCl, NaOH)

Procedure:

  • Dissolve phenacylamine hydrochloride and potassium thiocyanate in a suitable solvent in a round-bottom flask.

  • The molar ratio of the reactants is typically 1:1.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • The pH of the solution can be adjusted to precipitate the product.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Coordination Chemistry: Synthesis of Metal Complexes

This compound can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The coordination mode depends on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Protocol 2: General Synthesis of Metal Complexes with this compound

Materials:

  • This compound (Ligand, L)

  • A metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • Dissolve the ligand in the chosen solvent in a reaction flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain complexes with different stoichiometries.

  • The reaction is typically carried out at room temperature or with gentle heating for a few hours.

  • Formation of the complex may be indicated by a color change or the formation of a precipitate.

  • If a precipitate forms, continue stirring for a specified period to ensure complete reaction.

  • Collect the solid complex by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and then wash with a non-coordinating solvent like diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

  • If no precipitate forms, the complex can be obtained by slow evaporation of the solvent or by the addition of a less polar solvent to induce precipitation.

Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized metal complexes.

Technique Information Obtained Expected Observations for this compound Complexes
Elemental Analysis (C, H, N, S) Determines the empirical formula of the complex.Confirms the metal-to-ligand ratio.
FT-IR Spectroscopy Identifies the coordination sites of the ligand.Shifts in the vibrational frequencies of the C=N, N-H, and C-S bonds upon coordination to the metal ion. Disappearance or shift of the S-H band indicates deprotonation and coordination of the thiol group.
UV-Vis Spectroscopy Provides information about the electronic transitions and coordination geometry of the metal ion.Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. d-d transitions for transition metal complexes, which are indicative of the coordination environment (e.g., octahedral, tetrahedral).
¹H and ¹³C NMR Spectroscopy Elucidates the structure of diamagnetic complexes in solution.Shifts in the chemical shifts of the protons and carbons of the imidazole and phenyl rings upon coordination. Broadening of peaks can indicate interaction with a paramagnetic metal center.
Mass Spectrometry Determines the molecular weight of the complex.Molecular ion peak corresponding to the complex, and fragmentation patterns that can provide structural information.
X-ray Crystallography Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.Precise determination of the coordination mode of the ligand and the geometry around the metal center.
Magnetic Susceptibility Determines the number of unpaired electrons in paramagnetic complexes.Helps to infer the oxidation state and coordination geometry of the metal ion.
Molar Conductivity Determines the electrolytic nature of the complex in solution.Distinguishes between ionic and non-ionic complexes.

Applications in Drug Development and Catalysis

Metal complexes of imidazole and thiol-containing ligands have shown promise in various applications, particularly in the fields of medicinal chemistry and catalysis.

  • Antimicrobial and Antifungal Agents: Imidazole derivatives are known for their antifungal properties.[1] Coordination to a metal ion can enhance the biological activity of the organic ligand.[2][3] The increased lipophilicity of the metal complex can facilitate its transport across microbial cell membranes.[3] The metal ion itself can also be a source of toxicity to the microbes.

  • Anticancer Agents: Some metal complexes exhibit significant anticancer activity through mechanisms such as DNA binding and intercalation, or inhibition of key enzymes like topoisomerase.[4] The planar structure of the imidazole and phenyl rings in this compound could facilitate such interactions.

  • Catalysis: Transition metal complexes with thiol-containing ligands are known to be effective catalysts for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions.[5][6][7][8][9] The electronic properties of the ligand can be tuned to modulate the catalytic activity of the metal center.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening ligand_synthesis Synthesis of This compound complex_synthesis Synthesis of Metal Complex ligand_synthesis->complex_synthesis Ligand spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) complex_synthesis->spectroscopy analysis Analytical Methods (Elemental Analysis, Mass Spec) complex_synthesis->analysis structure Structural Determination (X-ray Crystallography) spectroscopy->structure analysis->structure biological Biological Activity (Antimicrobial, Anticancer) structure->biological catalytic Catalytic Activity structure->catalytic

General workflow for the synthesis and evaluation of this compound metal complexes.

generalized_antimicrobial_mechanism cluster_cell Microbial Cell cell_membrane Cell Membrane dna DNA proteins Essential Proteins/ Enzymes metal_complex Metal Complex (e.g., with 4-Phenyl-1H- imidazole-2-thiol) metal_complex->cell_membrane Membrane Permeation dna_interaction DNA Binding/ Cleavage metal_complex->dna_interaction protein_inhibition Enzyme Inhibition metal_complex->protein_inhibition ros ROS Generation metal_complex->ros dna_interaction->dna Damage protein_inhibition->proteins Inactivation ros->cell_membrane Oxidative Stress

Generalized mechanism of antimicrobial action for metal complexes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Phenyl-1H-imidazole-2-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the preparation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can be attributed to several factors. Below is a troubleshooting guide to help you enhance your product yield:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction kinetics. Heating the reaction mixture to around 60°C has been shown to markedly improve the yields of N-alkylated imidazole derivatives, a principle that can be applied to this synthesis as well. Conversely, excessively high temperatures might lead to degradation of reactants or products.

  • Incorrect Molar Ratios: The stoichiometry of the reactants is critical. A slight excess of the amine-containing starting material can help in suppressing the formation of side products[1]. It is advisable to perform small-scale experiments to determine the optimal molar ratio for your specific conditions.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Presence of Water: Moisture can interfere with the reaction. Using anhydrous solvents and ensuring all glassware is thoroughly dried before use is recommended.

  • Suboptimal Catalyst or Lack Thereof: The use of a catalyst can significantly improve the reaction rate and yield. Acid catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid have been reported to be effective in the synthesis of related imidazole derivatives[2].

Q2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common issue. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Temperature: As mentioned, maintaining an optimal temperature is key. Gradual heating and careful monitoring of the reaction temperature can prevent the formation of undesired byproducts.

  • Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used. However, exploring other solvents or solvent mixtures might be beneficial in minimizing side reactions.

  • Purification of Starting Materials: Impurities in the starting materials, such as 2-amino-1-phenylethanone hydrochloride or potassium thiocyanate, can lead to the formation of side products. Ensure the purity of your reactants before starting the synthesis.

Q3: What is the most effective method for purifying the final product?

A3: Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose. The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and then allowing it to cool slowly to form crystals. The purified product can then be collected by filtration, washed with cold ethanol, and dried.

Data Presentation

The following tables summarize key experimental parameters and their impact on the yield of imidazole-2-thiol derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield

CatalystReaction ConditionsYield (%)Reference
p-Toluenesulfonic acid (PTSA)Acidic mediumDiazole products favored[2]
Sulfuric AcidAcidic mediumDiazole products favored[2]
DABCO / Sodium HydroxideBasic mediumThiazole products favored[2]
Ionic LiquidBasic mediumHigh yield of thiazole products[2]
NoneMethanol (solvent and catalyst)Mixture of diazole and thiazole products[2]

Table 2: Reported Yields for Substituted Imidazole-2-thiol Derivatives

DerivativeStarting MaterialsSolventReaction TimeYield (%)Reference
1-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one2-((4-Acetylphenyl)amino)-1-phenylethan-1-one and KSCNPropan-2-ol/Water3 h (reflux)65[3]
Various S-alkyl-imidazole derivativesImidazole-2-thione and halo compoundsEthanol6-8 h (reflux)55-75[4]
1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneCorresponding aminoketone and KSCNPropan-2-ol/Water3 h (reflux)88[3]
1-(4-(4-(4-Nitrophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneCorresponding aminoketone and KSCNDMFNot specified86[3]
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-onePotassium salt and phenacyl bromideEthanol/Water3 h (reflux)76[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and its precursors.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar imidazole-2-thiol derivatives.

Materials:

  • 2-Amino-1-phenylethanone hydrochloride

  • Potassium thiocyanate (KSCN)

  • Ethanol or a mixture of Propan-2-ol and Water

  • Hydrochloric acid (for pH adjustment, if necessary)

Procedure:

  • Dissolve 2-amino-1-phenylethanone hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol or a 1:2 mixture of propan-2-ol and water).

  • Add potassium thiocyanate (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally, starting around 60-80°C) and maintain for 3-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the product may be precipitated by adding cold water or by neutralizing the solution.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Preparation of Starting Material - 2-Amino-1-phenylethanone

This is a general procedure for the synthesis of the aminoketone precursor.

Materials:

  • 4'-Aminoacetophenone

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Propan-2-ol

  • Water

Procedure:

  • Dissolve 4'-aminoacetophenone in a boiling mixture of propan-2-ol and water (e.g., 1:2 v/v).[3]

  • Add the corresponding α-haloketone to the solution.[3]

  • Heat the reaction mixture at reflux for approximately 3 hours.[3]

  • Cool the mixture, and collect the resulting precipitate by filtration.[3]

  • Wash the precipitate with propan-2-ol and recrystallize to obtain the pure 2-amino-1-phenylethanone derivative.[3]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow for improving the yield.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone Reaction_Vessel Reaction in Ethanol/Water 2-Amino-1-phenylethanone->Reaction_Vessel Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Reflux

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Verify Reaction Temperature Start->Check_Temp Adjust_Temp Optimize Temperature (e.g., 60-80°C) Check_Temp->Adjust_Temp Suboptimal Check_Ratio Check Molar Ratios Check_Temp->Check_Ratio Optimal Adjust_Temp->Check_Ratio Adjust_Ratio Use Slight Excess of Amine Check_Ratio->Adjust_Ratio Incorrect Check_Catalyst Consider Catalyst Check_Ratio->Check_Catalyst Correct Adjust_Ratio->Check_Catalyst Add_Catalyst Add Acid Catalyst (e.g., PTSA) Check_Catalyst->Add_Catalyst None/Ineffective Check_Purity Assess Reactant Purity Check_Catalyst->Check_Purity Effective Add_Catalyst->Check_Purity Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure End Improved Yield Check_Purity->End Pure Purify_Reactants->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-Phenyl-1H-imidazole-2-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Phenyl-1H-imidazole-2-thiol via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the recrystallization of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for nucleation and crystal growth. - High purity of the compound: Sometimes very pure compounds are slow to crystallize.- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. - Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of this compound to induce crystallization.
"Oiling out" occurs instead of crystallization. - The melting point of the solute is lower than the boiling point of the solvent: The compound melts before it crystallizes. - The solution is too concentrated. - Significant impurities are present: Impurities can lower the melting point of the compound.- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation and allow it to cool slowly. - Consider using a different solvent with a lower boiling point. - A pre-purification step, such as passing the crude material through a short silica plug, may be necessary to remove impurities.
Low yield of recrystallized product. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. - Incomplete crystallization: The solution was not cooled sufficiently. - Washing with too much or warm solvent: The purified crystals are redissolved during the washing step.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Pre-heat the funnel and the receiving flask before hot filtration. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The recrystallized product is still colored or appears impure. - Colored impurities are soluble in the recrystallization solvent. - The rate of crystallization was too fast, trapping impurities within the crystal lattice. - Inadequate washing of the crystals. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. - Ensure the solution cools slowly to allow for the formation of pure crystals. - Wash the crystals thoroughly with a small amount of ice-cold solvent. - A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on literature for similar imidazole-2-thiol derivatives, ethanol is a commonly used and effective solvent for recrystallization.[1] It is recommended to start with ethanol. However, the ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. A small-scale solvent screening with other polar solvents like methanol or acetone, or mixed solvent systems (e.g., ethanol-water), can help identify the optimal solvent or solvent mixture for your specific sample.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 269-274 °C . A sharp melting point within this range is a good indicator of high purity.

Q3: How can I avoid "oiling out" when I don't know the exact melting point of my impure sample?

A3: "Oiling out" is a common issue when the compound's melting point is depressed by impurities. To avoid this, you can try a few strategies: use a larger volume of solvent to create a less saturated solution, cool the solution very slowly, or use a mixed solvent system where the compound has high solubility in one solvent and low solubility in the other (the anti-solvent).

Q4: My yield is consistently low. What is the most common mistake leading to this?

A4: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound in the mother liquor even after cooling. Always aim to use the minimum amount of hot solvent necessary for complete dissolution.

Q5: Is it necessary to perform a hot filtration?

A5: A hot filtration step is only necessary if there are insoluble impurities (like dust, sand, or byproducts that are insoluble in the hot solvent) or if you have used a decolorizing agent like activated charcoal. If your hot solution is clear, you can skip this step to avoid potential product loss due to premature crystallization.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the purified crystals to a watch glass and let them air dry completely or dry in a vacuum oven at a suitable temperature.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 269-274 °C indicates a high degree of purity.

Visualizations

G Troubleshooting Recrystallization cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals no_crystals No Crystals Formed crystals->no_crystals No oil_out Oiling Out Occurs crystals->oil_out Oil Forms collect Collect Crystals by Filtration crystals->collect Yes boil_solvent Boil off excess solvent no_crystals->boil_solvent scratch Scratch flask / Add seed crystal no_crystals->scratch add_solvent Add more hot solvent oil_out->add_solvent end Pure Product collect->end boil_solvent->cool slow_cool Cool more slowly add_solvent->slow_cool slow_cool->cool scratch->cool

Caption: Troubleshooting workflow for recrystallization.

G Experimental Workflow for Recrystallization start Start dissolve 1. Dissolve Crude Product in Minimum Hot Ethanol start->dissolve decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration 3. Hot Gravity Filtration (Optional) decolorize->hot_filtration cool_rt 4. Cool Slowly to Room Temperature hot_filtration->cool_rt cool_ice 5. Cool in Ice Bath cool_rt->cool_ice vacuum_filtration 6. Isolate Crystals via Vacuum Filtration cool_ice->vacuum_filtration wash 7. Wash with Ice-Cold Ethanol vacuum_filtration->wash dry 8. Dry the Purified Crystals wash->dry analyze 9. Analyze Purity (e.g., Melting Point) dry->analyze end End analyze->end

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 4-Phenyl-1H-imidazole-2-thiol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The experimental aqueous solubility of this compound at pH 7.4 has been determined to be greater than 26.4 µg/mL. However, its solubility is known to be pH-dependent, a common characteristic of imidazole derivatives.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is causing this?

A2: This is a common issue known as "solvent-shifting" or "crashing out." While this compound is soluble in a high concentration of an organic solvent like DMSO, its solubility significantly decreases when the DMSO stock is diluted into an aqueous buffer or medium. The DMSO disperses, and the compound is forced into an environment where it is poorly soluble, causing it to precipitate.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. However, the tolerance can vary between cell lines. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration.

Q4: Can I use other organic solvents besides DMSO to prepare a stock solution?

A4: Yes, other polar aprotic solvents may be used. However, DMSO is a common choice due to its high solubilizing power and compatibility with many biological assays. If you choose an alternative solvent, it is crucial to assess its potential toxicity and impact on your specific assay.

Q5: How can I improve the solubility of this compound in my aqueous assay buffer?

A5: Several strategies can be employed to enhance the aqueous solubility of this compound. These include adjusting the pH of the buffer, using co-solvents, or employing solubility enhancers like cyclodextrins.

Troubleshooting Guide

Issue 1: Precipitation of the compound upon dilution of the DMSO stock solution.
Potential Cause Troubleshooting Step Expected Outcome
High final concentration of the compound Decrease the final working concentration of the compound.The compound remains in solution at a lower, yet still effective, concentration.
Rapid dilution Perform a stepwise (serial) dilution of the DMSO stock into the aqueous buffer.Gradual dilution prevents localized high concentrations, reducing the likelihood of precipitation.
Low temperature of the aqueous medium Gently warm the aqueous buffer to 37°C before adding the DMSO stock.Increased temperature can improve the solubility of the compound.
Insufficient mixing Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously.Ensures rapid and even dispersion of the compound, preventing localized supersaturation.
Issue 2: The required working concentration of the compound is not achievable without precipitation.
Potential Cause Troubleshooting Step Expected Outcome
Poor intrinsic aqueous solubility Utilize a solubility enhancer such as a cyclodextrin to form an inclusion complex.The cyclodextrin encapsulates the hydrophobic compound, increasing its apparent aqueous solubility.
pH of the buffer is not optimal for solubility Adjust the pH of the assay buffer. Imidazole derivatives often have increased solubility in slightly acidic or basic conditions.The compound's solubility is enhanced at the new pH, allowing for a higher working concentration.
High lipophilicity of the compound Prepare a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), if compatible with the assay.The compound is solubilized within the lipid formulation, which can then be dispersed in the aqueous medium.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 176.24 g/mol
Aqueous Solubility (pH 7.4) >26.4 µg/mL
Melting Point 269-274 °C

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance aqueous solubility. The optimal cyclodextrin and molar ratio should be determined experimentally.

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.

  • Compound Addition: Slowly add the this compound powder to the cyclodextrin solution while stirring. A 1:1 molar ratio is a common starting point.

  • Complex Formation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve direct Direct Dilution dissolve->direct Direct serial Serial Dilution dissolve->serial Stepwise cyclo Cyclodextrin Complex dissolve->cyclo Complexation add_to_assay Add to Assay Medium direct->add_to_assay serial->add_to_assay cyclo->add_to_assay precipitate Precipitation? add_to_assay->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Troubleshoot precipitate->troubleshoot Yes

Caption: Experimental workflow for handling poorly soluble compounds.

signaling_pathway compound This compound dna Cellular DNA compound->dna Intercalation topoII Topoisomerase II compound->topoII Inhibition dna_damage DNA Damage dna->dna_damage topoII->dna Relieves supercoiling apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest

Caption: Putative signaling pathway for imidazole-2-thione compounds.

Identifying and minimizing byproducts in imidazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of imidazole-2-thiol. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazole-2-thiol?

A1: The two most prevalent methods for synthesizing imidazole-2-thiol are the Marckwald synthesis and the reaction of a vicinal diamine with a thiocarbonyl source. The Marckwald synthesis involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate.[1][2] The vicinal diamine route typically uses a 1,2-diamine and a thiocarbonyl compound like carbon disulfide or 1,1'-thiocarbonyldiimidazole.[3]

Q2: I am seeing a low yield in my Marckwald synthesis. What are the potential causes?

A2: Low yields in the Marckwald synthesis can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. The stability of the α-amino ketone starting material can also be a factor, as it may degrade under the reaction conditions. Additionally, side reactions, such as the formation of thiourea intermediates that do not cyclize efficiently, can reduce the yield of the desired imidazole-2-thiol.

Q3: My final imidazole-2-thiol product is impure after synthesis from a vicinal diamine. What are the likely impurities?

A3: Impurities in this synthetic route often include unreacted vicinal diamine and residual thiocarbonyl reagent. Incomplete cyclization can also lead to the presence of thiourea intermediates. If the reaction involves an oxidation step to form the imidazole ring from an imidazolidine-2-thione, then the unoxidized imidazolidine-2-thione may be a significant impurity.[3]

Q4: How can I best purify my crude imidazole-2-thiol?

A4: Recrystallization is a highly effective method for purifying imidazole-2-thiol, with ethanol being a commonly used solvent. For more complex mixtures of byproducts, column chromatography using silica gel or alumina can be employed.[3] An acid-base extraction can also be effective for removing non-basic impurities, as the imidazole ring is basic.

Q5: What analytical techniques are recommended for identifying byproducts in my reaction mixture?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying imidazole-2-thiol and its byproducts. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction and for preliminary purity assessment. For structural elucidation of unknown byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

Problem 1: Unexpected Peaks in HPLC Analysis after Marckwald Synthesis

Symptoms:

  • Multiple peaks are observed in the HPLC chromatogram of the crude product.

  • The major peak corresponding to imidazole-2-thiol is smaller than expected.

Possible Causes and Solutions:

Potential Byproduct Plausible Cause Suggested Action
Thiourea Intermediate Incomplete cyclization of the intermediate formed from the α-amino ketone and thiocyanate.Increase reaction temperature or prolong the reaction time to promote cyclization. Ensure the pH of the reaction medium is optimal for the cyclization step.
Aromatic Thiocyanates Side reaction involving the thiocyanation of the α-amino carbonyl compound.[4][5]Optimize the reaction conditions by adjusting the stoichiometry of the reactants. A lower concentration of thiocyanate may reduce this side reaction.
Degradation Products of Starting Material The α-amino ketone may be unstable under the reaction conditions.Use freshly prepared or purified α-amino ketone. Consider milder reaction conditions if possible.
Problem 2: Low Purity of Imidazole-2-thiol from Vicinal Diamine Synthesis

Symptoms:

  • The isolated product has a broad melting point range.

  • Spectroscopic data (NMR, MS) indicates the presence of contaminants.

Possible Causes and Solutions:

Potential Byproduct Plausible Cause Suggested Action
Unreacted Vicinal Diamine Incomplete reaction due to incorrect stoichiometry or insufficient reaction time.Ensure the correct molar ratio of reactants is used. Monitor the reaction by TLC or HPLC until the diamine is consumed.
Imidazolidine-2-thione Incomplete oxidation of the intermediate to the final imidazole-2-thione.[3]If an oxidation step is involved, ensure the oxidizing agent is active and used in the correct amount. Increase the reaction time or temperature for the oxidation step.
Polymeric Byproducts Side reactions of the thiocarbonyl source, especially with difunctional starting materials.Add the thiocarbonyl reagent slowly to the reaction mixture to maintain a low concentration and minimize polymerization.

Experimental Protocols

Protocol 1: Marckwald Synthesis of Imidazole-2-thiol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-amino ketone hydrochloride (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Thiocyanate: Add potassium thiocyanate (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure imidazole-2-thiol.

Protocol 2: Synthesis of Imidazole-2-thione from a Vicinal Diamine

This protocol is adapted from a general method for the synthesis of imidazole-2-thiones.[3]

  • Formation of Imidazolidine-2-thione: Dissolve the vicinal diamine (1 equivalent) in a suitable solvent like dichloromethane. Add a solution of 1,1'-thiocarbonyldiimidazole (1.05 equivalents) in the same solvent dropwise at room temperature. Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Isolation of Intermediate: If the imidazolidine-2-thione precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Oxidation: Dissolve the crude imidazolidine-2-thione in a suitable solvent. Add an appropriate oxidizing agent (the original patent uses a Swern oxidation after sulfur protection, but other methods may be applicable).

  • Work-up and Purification: After the oxidation is complete, quench the reaction and perform an appropriate work-up (e.g., extraction). Purify the crude imidazole-2-thione by column chromatography or recrystallization.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude tlc_hplc TLC / HPLC Analysis crude->tlc_hplc purification Purification (Recrystallization / Chromatography) tlc_hplc->purification Impure pure_product Pure Imidazole-2-thiol tlc_hplc->pure_product Pure purification->pure_product byproducts Isolated Byproducts purification->byproducts

Caption: A generalized workflow for the synthesis, analysis, and purification of imidazole-2-thiol.

marckwald_synthesis cluster_reactants Reactants cluster_intermediates Intermediates & Byproducts cluster_product Product amino_ketone α-Amino Ketone thiourea Thiourea Intermediate amino_ketone->thiourea + KSCN aromatic_thiocyanate Aromatic Thiocyanate (Byproduct) amino_ketone->aromatic_thiocyanate Side Reaction thiocyanate Potassium Thiocyanate thiocyanate->thiourea imidazole_thiol Imidazole-2-thiol thiourea->imidazole_thiol Cyclization

Caption: Key species in the Marckwald synthesis of imidazole-2-thiol, highlighting a potential byproduct.

diamine_synthesis cluster_reactants Reactants cluster_intermediates Intermediate & Byproduct cluster_product Product diamine Vicinal Diamine imidazolidine Imidazolidine-2-thione diamine->imidazolidine thiocarbonyl Thiocarbonyl Source thiocarbonyl->imidazolidine imidazole_thione Imidazole-2-thione imidazolidine->imidazole_thione Oxidation

Caption: The synthetic pathway to imidazole-2-thione from a vicinal diamine, showing the key intermediate.

References

Optimizing reaction conditions for the synthesis of 4-Phenyl-1H-imidazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Phenyl-1H-imidazole-2-thiol Derivatives

Welcome to the technical support center for the synthesis and optimization of this compound derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of the this compound core?

A1: The synthesis of the this compound core frequently begins with the reaction of phenacyl bromide (2-bromoacetophenone) and thiourea.[1] This reaction is typically carried out by grinding the reactants together or by refluxing them in a suitable solvent like ethanol.[1]

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can be attributed to several factors. Incomplete reaction is a common issue; ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Suboptimal reaction temperature can also affect the yield; the reaction often requires heating to reflux.[2] Finally, purification losses can be significant. Recrystallization is a common purification method, and care should be taken to minimize loss of product during this step.[2]

Q3: I am getting multiple products in my alkylation reaction of this compound. How can I improve the regioselectivity?

A3: The this compound scaffold has multiple nucleophilic sites (the thiol sulfur and the two imidazole nitrogens), which can lead to a mixture of N- and S-alkylated products.[1] To favor S-alkylation, the reaction is often carried out in the presence of a base like triethylamine (TEA) or potassium carbonate in a solvent such as ethanol.[1][3] The choice of base and solvent can significantly influence the regioselectivity.

Q4: What are some common solvents used for the synthesis of these derivatives, and how do I choose the best one?

A4: Ethanol is a frequently used solvent for the synthesis of this compound and its subsequent alkylation.[1][2][3] Other solvents like dimethylformamide (DMF) have also been reported.[4] The choice of solvent can depend on the specific derivative being synthesized and the reaction conditions. For alkylation reactions, ethanol is often a good starting point as it is effective and relatively easy to remove.

Q5: How can I confirm the structure of my synthesized this compound derivatives?

A5: The structure of the synthesized compounds can be confirmed using a combination of spectroscopic techniques. 1H NMR and 13C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework.[1] Infrared (IR) spectroscopy can be used to identify key functional groups, such as the C=S and N-H bonds.[3] For further confirmation, High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the compound.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Check the purity and integrity of your starting materials.- Ensure the reaction is heated to the appropriate temperature (e.g., reflux).- Monitor the reaction progress using TLC to determine the optimal reaction time.
Formation of Multiple Byproducts - Competing side reactions.- Non-optimal reaction conditions (e.g., wrong base or solvent).- Reaction temperature is too high.- Use a milder base or change the solvent to improve selectivity.- Lower the reaction temperature to minimize the formation of undesired byproducts.- Carefully purify the crude product using column chromatography or recrystallization.
Difficulty in Product Purification - Product is an oil or does not crystallize easily.- Impurities co-elute with the product during chromatography.- Try different solvent systems for recrystallization.- If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane.- For column chromatography, use a different solvent system or a different stationary phase.
Inconsistent Yields - Variability in reaction setup.- Moisture sensitivity of reagents.- Ensure consistent reaction conditions (temperature, stirring speed, etc.) for each run.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by Akpa et al.[1]

Materials:

  • Phenacyl bromide (1 equivalent)

  • Thiourea (1 equivalent)

  • Ethanol

Procedure:

  • Combine phenacyl bromide and thiourea in a round-bottom flask.

  • The reactants can be ground together in a mortar and pestle.[1]

  • Alternatively, the reactants can be dissolved in ethanol and refluxed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in ethanol, the product may precipitate upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure this compound.[2]

Protocol 2: S-Alkylation of this compound

This protocol is a general procedure based on methodologies found in the literature.[1][3]

Materials:

  • This compound (1 equivalent)

  • Alkylating agent (e.g., benzyl bromide, 1-1.2 equivalents)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate, 1-1.5 equivalents)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the base (TEA or potassium carbonate) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no solid forms, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure S-alkylated derivative.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of this compound derivatives as reported in the literature.

Table 1: Synthesis of this compound

Starting MaterialsReaction ConditionsYieldReference
Phenacyl bromide, ThioureaGrinding58%[1]

Table 2: Synthesis of S-Alkylated this compound Derivatives

This compound DerivativeAlkylating AgentBaseSolventReaction TimeYieldReference
2-(Benzylthio)-1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleBenzyl chlorideTEAEthanol6 h75%[3]
1-(4-Chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazoleDimethyl sulfateNaOHEthanol6 h-[3]
1-(4-Chlorophenyl)-4,5-diphenyl-2-((2-oxo-2-phenylethyl)thio)-1H-imidazolePhenacyl bromideTEAEthanol--[3]
Substituted 1 and 3 positions4-Chlorobenzyl chlorideK2CO3Ethanol5 days-[1]
Substituted 1 and 2 positionsIodomethaneK2CO3Ethanol24 h13-58%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization S-Alkylation start Phenacyl bromide + Thiourea reaction Reaction (Grinding or Reflux in Ethanol) start->reaction workup Cooling & Filtration reaction->workup purification Recrystallization from Ethanol workup->purification product1 Pure this compound purification->product1 product1_ref This compound dissolve Dissolve in Ethanol product1_ref->dissolve add_base Add Base (TEA or K2CO3) dissolve->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating reflux Reflux add_alkylating->reflux workup2 Cooling & Filtration / Evaporation reflux->workup2 purification2 Column Chromatography or Recrystallization workup2->purification2 product2 Pure S-Alkylated Derivative purification2->product2

Caption: General experimental workflow for the synthesis of this compound and its S-alkylated derivatives.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product Yield check_reaction Monitor reaction by TLC start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete complete Reaction Complete incomplete->complete No optimize_time_temp Increase reaction time or temperature incomplete->optimize_time_temp Yes check_purification Review purification step complete->check_purification loss_during_purification Significant product loss? check_purification->loss_during_purification optimize_purification Optimize purification method (e.g., different solvent for recrystallization) loss_during_purification->optimize_purification Yes check_reagents Check starting material purity loss_during_purification->check_reagents No

Caption: A decision tree to troubleshoot low product yields in the synthesis of this compound derivatives.

Signaling Pathway for Anticancer Activity

signaling_pathway compound This compound Derivative dna Nuclear DNA compound->dna binds to topo_ii Topoisomerase II compound->topo_ii inhibits intercalation DNA Intercalation dna->intercalation inhibition Topoisomerase II Inhibition topo_ii->inhibition dna_damage DNA Damage intercalation->dna_damage inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of anticancer activity for certain this compound derivatives involving DNA intercalation and topoisomerase II inhibition, leading to apoptosis.

References

Technical Support Center: Stability and Degradation Studies of 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenyl-1H-imidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound involve the imidazole ring and the thiol group. The imidazole moiety can be susceptible to photodegradation and oxidation.[1] The thiol group is prone to oxidation, which can lead to the formation of disulfides and other oxidation products.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

Q3: What solvents are suitable for dissolving this compound for stability studies?

A3: Common organic solvents such as methanol, ethanol, and acetonitrile are generally suitable. However, the choice of solvent can influence stability. It is crucial to perform initial solubility and short-term stability tests in the selected solvent system. For aqueous solutions, the pH will be a critical factor in the stability of the compound.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (HPLC) with UV detection, is the preferred technique.[2] This method should be capable of separating the intact drug from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram of a freshly prepared solution.

  • Question: I've just dissolved my sample of this compound, and my HPLC analysis shows multiple peaks. Is my sample impure?

  • Answer: While impurity is a possibility, the thiol group in your compound is susceptible to rapid oxidation, especially in the presence of dissolved oxygen in your solvent. The extra peaks could be disulfide dimers or other oxidation products. To verify this, try preparing your sample solution using deoxygenated solvents and see if the impurity peaks are reduced.

Issue 2: The sample solution changes color over time.

  • Question: My solution of this compound in methanol is turning yellow. What could be the cause?

  • Answer: Color changes often indicate degradation. Imidazole-containing compounds can be light-sensitive, leading to photodegradation.[1] Additionally, oxidative degradation can also result in colored byproducts. To troubleshoot, protect your solution from light by using amber vials or covering them with aluminum foil. Also, consider purging your solvent with nitrogen to minimize oxidation.

Issue 3: Significant degradation is observed under basic hydrolytic conditions.

  • Question: My forced degradation study shows rapid degradation of this compound in 0.1N NaOH. Is this expected?

  • Answer: Yes, this is a plausible outcome. The imidazole ring can be susceptible to base-mediated autoxidation.[1] The acidic proton on the imidazole ring can be abstracted under basic conditions, potentially facilitating degradation pathways.

Issue 4: Inconsistent results in thermal stress studies.

  • Question: I am getting variable results for the thermal degradation of my solid sample. Why might this be happening?

  • Answer: Inconsistent results in thermal studies can be due to variations in humidity. It is recommended to control and monitor humidity during thermal stress studies, as moisture can accelerate degradation.[2] Ensure your experimental setup maintains a consistent temperature and humidity level.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Degradation (Illustrative)Number of Degradants
Acid Hydrolysis0.1N HCl, 60°C, 24h8.52
Base Hydrolysis0.1N NaOH, 60°C, 24h25.23
Oxidative3% H₂O₂, RT, 24h45.84
Thermal80°C, 48h12.12
PhotolyticICH Option 2, 24h18.93

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber at 80°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

    • A parallel sample should be wrapped in aluminum foil as a dark control.

    • After exposure, dilute the sample to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify and characterize any major degradation products using LC-MS if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants report Data Analysis & Reporting lcms->report

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation parent This compound C₉H₈N₂S disulfide Disulfide Dimer parent->disulfide Oxidation of Thiol sulfonic_acid Sulfonic Acid Derivative parent->sulfonic_acid Further Oxidation ring_cleavage Imidazole Ring Cleavage Products parent->ring_cleavage pH-mediated photo_isomers Photo-isomers parent->photo_isomers photo_oxidation Photo-oxidized Products parent->photo_oxidation

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low bioactivity of synthesized 4-Phenyl-1H-imidazole-2-thiol compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and bioactivity troubleshooting of 4-Phenyl-1H-imidazole-2-thiol compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to troubleshoot issues related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis & Purity

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. A common synthetic route involves the reaction of a phenacyl halide with a thiourea derivative. Here’s a troubleshooting guide to enhance your yield:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the phenacyl halide and thiourea. Impurities can lead to side reactions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other polar solvents like isopropanol or DMF might improve solubility and reaction rates.

    • Temperature: The reaction temperature may need optimization. If the reaction is slow, a modest increase in temperature could be beneficial. However, excessively high temperatures can lead to decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might promote side product formation.

  • Work-up Procedure: Losses can occur during the work-up. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.

  • Purification: The thiol group can be sensitive to acidic conditions sometimes present on silica gel. Consider deactivating the silica gel with a small amount of a basic solvent like triethylamine in your eluent or using an alternative purification method like recrystallization.

Q2: I am observing the formation of a dimer (disulfide) in my final product. How can I prevent this?

A2: Thiols are susceptible to oxidation, leading to the formation of disulfide bridges, especially in the presence of air (oxygen). Here are some preventative measures:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store the final compound under an inert atmosphere and at low temperatures to enhance its stability.

Bioactivity & Assay Performance

Q3: My synthesized this compound compound shows lower than expected bioactivity in my cellular assay. What are the potential reasons?

A3: Low bioactivity can be due to a variety of factors, ranging from the compound itself to the assay conditions. A systematic troubleshooting approach is recommended.

  • Compound Purity and Identity:

    • Verification: Confirm the structure and purity of your compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis. Impurities from the synthesis can interfere with the assay.

    • Isomerization: Imidazole-2-thiols can exist in tautomeric forms (thione and thiol). The specific tautomer present can influence bioactivity. Characterization by techniques like IR spectroscopy can help identify the predominant form.

  • Compound Stability and Solubility:

    • Solubility: Poor solubility of the compound in the assay medium can lead to a lower effective concentration. Visually inspect for any precipitation in your stock solutions and final assay wells. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on the cells.

    • Stability: The compound may degrade under the assay conditions (e.g., in aqueous buffer at 37°C). Assess the stability of your compound by incubating it in the assay medium for the duration of the experiment and then analyzing for degradation products by HPLC or LC-MS.

  • Assay-Specific Issues:

    • Cell Line Health: Ensure the cells used in the assay are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

    • Target Expression: If your compound is designed to interact with a specific molecular target, confirm that the cell line you are using expresses this target at a sufficient level.

    • Assay Controls: Ensure that your positive and negative controls are behaving as expected. This will help to validate the assay itself.

Q4: I hypothesize that my compound acts as a topoisomerase II inhibitor, but the activity is weak. How can I troubleshoot my topoisomerase II decatenation assay?

A4: Weak activity in a topoisomerase II decatenation assay can be due to several factors. Here are some troubleshooting steps:

  • Enzyme Activity: Confirm the activity of your topoisomerase II enzyme using a known inhibitor (e.g., etoposide) as a positive control. The enzyme can lose activity over time, especially with repeated freeze-thaw cycles.

  • ATP Concentration: Topoisomerase II requires ATP for its catalytic activity. Ensure that the ATP concentration in your reaction buffer is optimal.

  • Compound Concentration: You may need to test a wider range of concentrations of your compound to determine the accurate IC50 value.

  • Incubation Time: The incubation time for the reaction may need to be optimized. A shorter or longer incubation time might be necessary to observe significant inhibition.

Data Presentation

The following tables summarize the reported bioactivity of various this compound derivatives to provide a basis for comparison and to understand potential structure-activity relationships (SAR).

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentTarget OrganismIC50 (µM)Reference
1a HHStaphylococcus aureus18.5Fictional Data
1b 4-ClHStaphylococcus aureus9.2Fictional Data
1c 4-OCH₃HStaphylococcus aureus25.1Fictional Data
1d HHEscherichia coli> 50Fictional Data
1e 4-ClHEscherichia coli32.8Fictional Data
1f 4-NO₂HEscherichia coli15.6Fictional Data

Table 2: Anticancer Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
2a HHMCF-7 (Breast)22.4Fictional Data
2b 4-FHMCF-7 (Breast)11.8Fictional Data
2c 4-BrHMCF-7 (Breast)8.9Fictional Data
2d HHHCT116 (Colon)35.2Fictional Data
2e 4-FHHCT116 (Colon)18.7Fictional Data
2f 4-BrHHCT116 (Colon)12.1Fictional Data

Note: The data in the tables above are representative and for illustrative purposes. Please refer to specific literature for actual experimental values.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound.

Materials:

  • 2-Amino-1-phenylethanone hydrochloride

  • Potassium thiocyanate

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 2-amino-1-phenylethanone hydrochloride (1 equivalent) in a mixture of ethanol and water (3:1).

  • Add potassium thiocyanate (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, add concentrated hydrochloric acid dropwise until the pH is acidic.

  • Heat the mixture to reflux for an additional 1 hour to facilitate cyclization.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitate formed is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Topoisomerase II Decatenation Assay

This protocol is for assessing the inhibitory effect of a test compound on the decatenation activity of human topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer

  • ATP solution (10 mM)

  • Stop Buffer/Loading Dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Test compound (dissolved in DMSO)

  • Etoposide (positive control)

Procedure:

  • Prepare a reaction mixture containing 10x Topo II Assay Buffer, kDNA, and sterile deionized water.

  • Add the test compound at various concentrations to individual reaction tubes. Include a no-compound control and a positive control (etoposide).

  • Add ATP to each reaction tube to a final concentration of 1 mM.

  • Initiate the reaction by adding a pre-determined optimal amount of human topoisomerase II enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel with a DNA stain and visualize under UV light. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the no-compound control.[1]

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Bioactivity

Troubleshooting_Low_Bioactivity start Low or No Bioactivity Observed check_purity Step 1: Verify Compound Identity & Purity (NMR, MS, Elemental Analysis) start->check_purity is_pure Is the compound pure and correct? check_purity->is_pure resynthesize Action: Re-synthesize and/or re-purify the compound. is_pure->resynthesize No check_solubility Step 2: Assess Compound Solubility & Stability (Visual inspection, HPLC/LC-MS stability study) is_pure->check_solubility Yes resynthesize->check_purity is_soluble Is the compound soluble and stable? check_solubility->is_soluble reformulate Action: Reformulate the compound. (e.g., use co-solvents, sonication) is_soluble->reformulate No check_assay Step 3: Evaluate the Biological Assay (Cell health, target expression, controls) is_soluble->check_assay Yes reformulate->check_solubility assay_ok Is the assay performing correctly? check_assay->assay_ok optimize_assay Action: Optimize assay conditions. (e.g., cell density, incubation time) assay_ok->optimize_assay No consider_moa Step 4: Re-evaluate Mechanism of Action (Alternative targets or pathways) assay_ok->consider_moa Yes optimize_assay->check_assay

Caption: A decision tree for troubleshooting low bioactivity of synthesized compounds.

Proposed Signaling Pathway: Inhibition of Topoisomerase II

Topoisomerase_II_Inhibition cluster_nucleus Nucleus DNA_catenated Catenated DNA Topo_II Topoisomerase II DNA_catenated->Topo_II Binds DNA_decatenated Decatenated DNA Topo_II->DNA_decatenated Decatenates Apoptosis Apoptosis DNA_decatenated->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_decatenated->CellCycleArrest Compound This compound Compound->Topo_II Inhibits

Caption: Proposed mechanism of action via Topoisomerase II inhibition.

Proposed Signaling Pathway: Modulation of AXL and Wnt/β-catenin Pathways

AXL_Wnt_Modulation cluster_cell Cancer Cell AXL AXL Receptor PI3K PI3K/Akt Pathway AXL->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled beta_catenin_destruction β-catenin Destruction Complex Frizzled->beta_catenin_destruction beta_catenin β-catenin beta_catenin_destruction->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Gene_Expression->Proliferation Compound This compound Compound->AXL Inhibits Compound->beta_catenin_destruction Stabilizes?

Caption: Hypothetical modulation of AXL and Wnt/β-catenin signaling pathways.

References

Technical Support Center: Column Chromatography Purification of 4-Phenyl-1H-imidazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Phenyl-1H-imidazole-2-thiol and its analogs using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My this compound analog is streaking or tailing significantly on the silica gel column. How can I improve the peak shape?

A1: Tailing is a frequent issue when purifying nitrogen-containing heterocyclic compounds like imidazole derivatives on acidic silica gel. This is often due to strong interactions between the basic imidazole nitrogen and the acidic silanol groups of the stationary phase.[1][2]

Here are several strategies to mitigate tailing:

  • Incorporate a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine, to your mobile phase. A concentration of 0.1-1% is typically sufficient to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase. These are less acidic than silica gel and can reduce the strong interactions that cause tailing.[1] For highly polar analogs, reversed-phase chromatography on a C18-functionalized silica gel might also be a viable option.[1]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite and then load the dry powder onto the column. This can lead to sharper bands and improved separation.[1]

Q2: My target compound is co-eluting with impurities. How can I improve the separation?

A2: Co-elution of compounds with similar polarities is a common challenge. The following approaches can enhance resolution:

  • Optimize the Mobile Phase: The polarity of the eluent system is critical for good separation.[1] Systematically screen different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1]

  • Implement Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This will help to resolve compounds with close Rf values.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can alter the selectivity of the separation. If you are using normal-phase chromatography, consider switching to reversed-phase, or vice-versa.

Q3: The recovery of my purified compound is very low. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors:

  • Compound Instability on Silica Gel: Some compounds can decompose on acidic silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If your compound is acid-sensitive, consider deactivating the silica gel with triethylamine before packing the column or using an alternative stationary phase like alumina.[4]

  • Irreversible Adsorption: Highly polar compounds may bind very strongly to the silica gel and fail to elute. If you suspect this is the case, try a more polar mobile phase, such as a higher percentage of methanol in dichloromethane. In extreme cases, you may need to switch to a different purification technique.

  • Improper Fraction Collection: Your compound may have eluted in a very broad band, and you may have missed collecting all the fractions containing it. Ensure you are carefully monitoring the elution with TLC and collecting a sufficient number of fractions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for the purification of a new this compound analog?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Begin with a moderately polar system like 50% ethyl acetate in hexane. Adjust the solvent ratio to achieve an Rf value for your target compound of around 0.2-0.3 for optimal separation on a column. If the compound is very polar and does not move from the baseline, switch to a more polar system like 5-10% methanol in dichloromethane.[1]

Q2: Should I use normal-phase or reversed-phase chromatography for my imidazole-2-thiol analogs?

A2: The choice depends on the polarity of your specific analog.

  • Normal-phase chromatography on silica gel is generally suitable for compounds of low to moderate polarity.[5]

  • Reversed-phase chromatography on C18 silica is a better choice for highly polar or water-soluble compounds that are not well-retained on silica gel.[6][7]

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 40:1 to 100:1.[1] For difficult separations, a higher ratio may be necessary.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography

Compound PolarityRecommended Starting Solvent System (TLC)Potential Modifiers
Low to Medium30-70% Ethyl Acetate in Hexane0.1-1% Triethylamine (to reduce tailing)
Medium to High5-20% Methanol in Dichloromethane0.1-1% Triethylamine (to reduce tailing)
High / Water-Soluble50-95% Acetonitrile in Water0.1% Formic Acid or Acetic Acid (for reversed-phase)

Table 2: Comparison of Stationary Phases

Stationary PhasePrimary InteractionBest Suited ForCommon Mobile Phases
Silica Gel Polar (H-bonding, dipole-dipole)Low to medium polarity compoundsHexane/Ethyl Acetate, Dichloromethane/Methanol
Alumina (Neutral/Basic) PolarBasic, acid-sensitive compoundsHexane/Ethyl Acetate, Dichloromethane/Methanol
Reversed-Phase (C18) Non-polar (hydrophobic)High polarity, water-soluble compoundsWater/Acetonitrile, Water/Methanol

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography

  • TLC Analysis: Determine a suitable solvent system that gives your target compound an Rf of ~0.2-0.3.

  • Column Packing:

    • Choose an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purifying this compound analogs.

troubleshooting_tree Problem Problem Encountered Tailing Peak Tailing / Streaking Problem->Tailing Coelution Co-elution of Impurities Problem->Coelution LowYield Low Recovery Problem->LowYield Sol_Tailing1 Add Basic Modifier (e.g., 0.5% Et3N) Tailing->Sol_Tailing1 Sol_Tailing2 Switch to Alumina (Neutral or Basic) Tailing->Sol_Tailing2 Sol_Tailing3 Use Dry Loading Tailing->Sol_Tailing3 Sol_Coelution1 Optimize Mobile Phase (Gradient Elution) Coelution->Sol_Coelution1 Sol_Coelution2 Change Stationary Phase (e.g., Reversed-Phase) Coelution->Sol_Coelution2 Sol_LowYield1 Check Compound Stability (Deactivate Silica) LowYield->Sol_LowYield1 Sol_LowYield2 Increase Eluent Polarity LowYield->Sol_LowYield2

Caption: Troubleshooting decision tree for common chromatography issues.

References

Preventing oxidation of the thiol group during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the oxidation of thiol groups in your compounds during storage and handling. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Loss of biological activity or inconsistent assay results Oxidation of critical thiol groups to disulfides or other oxidized species.Confirm thiol oxidation using Ellman's Test or mass spectrometry. If oxidized, consider reducing the sample with TCEP or DTT. Optimize storage conditions to prevent future oxidation.
Appearance of new peaks in HPLC or mass spectrometry analysis Formation of disulfide dimers or other oxidation products.Characterize the new peaks to confirm they are oxidation products. Purify the sample to remove these species and immediately implement preventative storage measures.
Visible precipitation or aggregation of the sample Intermolecular disulfide bond formation leading to aggregation.Attempt to solubilize the precipitate with a reducing agent like TCEP. If successful, revise storage and handling protocols to maintain a reducing environment.
Yellow color development in DTNB (Ellman's) assay is lower than expected Loss of free thiols due to oxidation.Re-evaluate your storage and handling procedures. Ensure all buffers are deoxygenated and consider the use of antioxidants or an inert gas atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to thiol oxidation?

A1: The primary factors contributing to thiol oxidation are exposure to oxygen, elevated temperatures, higher pH (neutral to alkaline), presence of metal ions, and repeated freeze-thaw cycles. Light exposure can also contribute to the degradation of some thiol-containing compounds. Thiolates, which are formed at higher pH, are more susceptible to oxidation.[1]

Q2: What are the ideal storage conditions to minimize thiol oxidation?

A2: To minimize oxidation, thiol-containing compounds should ideally be stored at ultra-low temperatures (-80°C) in a dry, solid state under an inert atmosphere such as argon or nitrogen.[2][3] If in solution, use deoxygenated buffers with a slightly acidic pH and consider the addition of a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation.

Q3: How do storage temperature and freeze-thaw cycles affect thiol stability?

A3: Lower storage temperatures significantly improve thiol stability. Studies have shown that thiols in serum samples are stable for up to 12 months at -80°C, whereas at -20°C, a significant decrease in thiol levels is observed after three months.[2][3] Repeated freeze-thaw cycles also lead to a progressive decrease in free thiol content.[2][3][4]

Q4: Should I use an antioxidant? If so, which one is best?

A4: The use of antioxidants can be effective in preventing thiol oxidation in solution. The choice depends on the specific application.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent and stable reducing agent that is effective over a wide pH range and does not absorb in the UV range, making it compatible with many downstream applications.

  • Dithiothreitol (DTT): DTT is another strong reducing agent, but it is less stable than TCEP, especially at neutral or higher pH, and its absorbance can interfere with some spectrophotometric assays.

  • Ascorbic Acid (Vitamin C): Ascorbic acid can act as an antioxidant; however, its pro-oxidant activity in the presence of metal ions has been reported, so its use should be carefully considered.[5][6]

Q5: When is it appropriate to use a thiol protecting group for storage?

A5: Thiol protecting groups are chemical moieties that can be attached to the thiol group to prevent its oxidation. While commonly used during chemical synthesis, they can also be considered for long-term storage of highly sensitive thiol-containing compounds. The protecting group would then need to be removed before the compound is used in an experiment. Common protecting groups include trityl (Trt) and acetamidomethyl (Acm).[7][8] The choice of protecting group depends on the stability of your compound to the deprotection conditions.

Q6: Is there a difference between using nitrogen and argon as an inert gas?

A6: Both nitrogen and argon are effective at displacing oxygen and preventing oxidation. Argon is denser than nitrogen, which allows it to form a more stable, protective layer over a sample, especially in frequently opened containers.[9] For most applications, nitrogen is a cost-effective and suitable choice. However, for highly sensitive compounds or frequent handling, argon may provide an extra margin of safety.

Quantitative Data

Table 1: Effect of Storage Temperature on Thiol Stability in Human Serum [2][3]

Storage DurationNative Thiol Levels at -20°C (µmol/L)Total Thiol Levels at -20°C (µmol/L)Native Thiol Levels at -80°C (µmol/L)Total Thiol Levels at -80°C (µmol/L)
1 Month 435.85 ± 44.23477.34 ± 47.65437.21 ± 45.87478.12 ± 48.11
3 Months 420.11 ± 48.92461.55 ± 51.23436.88 ± 46.01477.99 ± 48.05
6 Months 380.45 ± 55.17422.18 ± 58.44435.99 ± 45.98477.54 ± 48.13
12 Months Not ReportedNot Reported435.12 ± 46.22477.01 ± 48.25

* Indicates a statistically significant decrease from baseline.

Table 2: Impact of Freeze-Thaw Cycles on Thiol Levels in Human Serum [3][4]

Number of Freeze-Thaw CyclesNative Thiol (µmol/L)Total Thiol (µmol/L)Disulfide (µmol/L)
0 (Fresh) 403.57 ± 46.25442.08 ± 49.7319.25 ± 4.26
2 400.11 ± 49.51440.90 ± 54.3120.40 ± 5.82
4 372.87 ± 66.96417.56 ± 72.9222.35 ± 6.10
6 355.78 ± 71.32398.11 ± 75.6421.17 ± 5.99
8 330.12 ± 69.88371.45 ± 72.1920.67 ± 6.01
10 311.99 ± 70.15352.87 ± 73.5520.44 ± 6.13

* Indicates a statistically significant change from baseline.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Test (DTNB Assay)

This protocol outlines the steps to quantify the concentration of free thiol groups in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine standards of known concentrations.

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare a standard curve:

    • Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.

    • To 50 µL of each standard, add 2.5 mL of Reaction Buffer and 50 µL of DTNB Solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot the absorbance versus the cysteine concentration to generate a standard curve.

  • Prepare the unknown sample:

    • Add 250 µL of the unknown sample to a test tube containing 2.5 mL of Reaction Buffer and 50 µL of DTNB Solution.

    • Prepare a blank by adding 250 µL of the sample's buffer to a separate tube with the same reaction mixture.

    • Incubate at room temperature for 15 minutes.

  • Measure and calculate:

    • Zero the spectrophotometer with the blank.

    • Measure the absorbance of the unknown sample at 412 nm.

    • Determine the thiol concentration of the unknown sample using the standard curve.

Protocol 2: Detection of Thiol Oxidation by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying specific oxidation products of thiols.

General Workflow:

  • Sample Preparation: Prepare your sample (e.g., a protein or small molecule) that has been subjected to storage or handling conditions of interest.

  • Analysis: Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS or MALDI-MS).

  • Data Interpretation: Look for mass shifts corresponding to potential oxidation products:

    • Disulfide bond formation: A decrease in mass corresponding to the loss of two hydrogen atoms (-2 Da) for intramolecular disulfides, or the appearance of a new peak corresponding to the dimer for intermolecular disulfides.

    • Sulfenic acid formation: An increase in mass of +16 Da (addition of one oxygen atom).

    • Sulfinic acid formation: An increase in mass of +32 Da (addition of two oxygen atoms).

    • Sulfonic acid formation: An increase in mass of +48 Da (addition of three oxygen atoms).

Visualizations

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (Higher pH) Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide Oxidation (O₂) Sulfenic Sulfenic Acid (R-SOH) Thiolate->Sulfenic Oxidation (ROS) Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Further Oxidation Troubleshooting_Workflow Start Suspected Thiol Oxidation (e.g., loss of activity) Confirm Confirm Oxidation? (Ellman's Test / MS) Start->Confirm Oxidized Oxidation Confirmed Confirm->Oxidized Yes NotOxidized No Oxidation Detected Confirm->NotOxidized No Reduce Attempt Reduction (TCEP or DTT) Oxidized->Reduce Investigate Investigate Other Causes of Instability NotOxidized->Investigate Optimize Optimize Storage & Handling Procedures Reduce->Optimize End Problem Resolved Optimize->End

References

Addressing precipitation of 4-Phenyl-1H-imidazole-2-thiol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Phenyl-1H-imidazole-2-thiol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and precipitation of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound with the molecular formula C₉H₈N₂S.[1] It exists as a solid at room temperature and has a melting point in the range of 269-274 °C. Due to its structure, which includes both a phenyl and an imidazole group, it has limited solubility in aqueous solutions.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer?

The precipitation of this compound in aqueous buffers is primarily due to its low water solubility. PubChem indicates its solubility is greater than 26.4 µg/mL at a pH of 7.4, which is relatively low for many experimental needs.[1] The planar phenyl group contributes to its hydrophobic nature, leading to the compound aggregating and precipitating out of the solution when its concentration exceeds its solubility limit in a given aqueous environment.

Q3: What factors can influence the solubility of this compound?

Several factors can affect its solubility:

  • pH: The imidazole ring and the thiol group have ionizable protons. The solubility of the compound can be significantly influenced by the pH of the buffer, which determines the ionization state of the molecule.

  • Temperature: While temperature can influence solubility, drastic changes may also cause the compound to precipitate from a saturated solution upon cooling.

  • Buffer Composition: The ionic strength and the specific components of your buffer can interact with the compound, affecting its stability in solution.

  • Presence of Co-solvents or Solubilizers: The addition of organic co-solvents or other solubilizing agents can substantially increase the concentration that can be achieved in an aqueous medium.[2][3][4]

Q4: What is the recommended solvent for preparing a stock solution?

Due to its poor water solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Common choices include Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into the final aqueous buffer to the desired working concentration.

Troubleshooting Guides

Issue 1: The compound precipitates immediately when I add my stock solution to the aqueous buffer.

  • Possible Cause: The final concentration in the aqueous buffer exceeds the compound's solubility limit. This is the most common reason for immediate precipitation.

  • Solution:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

    • Optimize Dilution Method: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that trigger precipitation.

    • Incorporate a Co-solvent: If your experimental system allows, increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous buffer can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological experiments.

Issue 2: The compound dissolves initially but precipitates out of solution over time.

  • Possible Cause: The solution is supersaturated and thermodynamically unstable. Changes in temperature, pH drift over time, or interactions with the storage container can initiate precipitation.

  • Solution:

    • Fresh Preparation: Prepare the final working solution fresh before each experiment and avoid long-term storage of diluted aqueous solutions.

    • Temperature Control: Store the solution at a constant and appropriate temperature. Avoid freeze-thaw cycles with diluted aqueous solutions.

    • pH Stability: Ensure your buffer has sufficient capacity to maintain a stable pH over the course of your experiment and storage.

    • Consider Filtration: After dilution, filtering the solution through a 0.22 µm syringe filter can remove any microscopic seed crystals that might encourage further precipitation.

Issue 3: I need to work at a higher concentration than is achievable in my current buffer system.

  • Possible Cause: The inherent low aqueous solubility of the compound limits its concentration.

  • Solution: Employ advanced solubilization techniques. The choice of agent depends on the compatibility with your specific assay or experimental model. About 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble, making these techniques common in drug development.[3]

Data Presentation: Solubilization Strategies

The following table summarizes common strategies for enhancing the solubility of poorly soluble compounds like this compound.

Solubilization StrategyAgent ExampleRecommended Starting Concentration (in final buffer)Key Considerations
Co-solvents DMSO, Ethanol, PEG 4001% - 10% (v/v)Can be toxic to cells at higher concentrations. Check compatibility with your experimental system.
Surfactants Tween® 80, Sodium Dodecyl Sulfate (SDS)0.01% - 0.5% (w/v)Forms micelles to encapsulate the compound. Can interfere with protein assays or disrupt cell membranes.[4]
Cyclodextrins β-cyclodextrin, HP-β-CD1 mM - 10 mMForms inclusion complexes with the hydrophobic part of the molecule.[5] Generally well-tolerated in biological systems.
pH Modification NaOH, HCl (for buffer prep)Adjust buffer pH by 0.5-1.0 unitTest a range of pH values (e.g., 6.5 to 8.5) to find the optimal solubility point without compromising compound stability or experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound

This protocol outlines the recommended procedure for preparing a final working solution from a solid compound.

  • Prepare a High-Concentration Stock Solution: a. Weigh out the required amount of solid this compound in a suitable vial. b. Add a minimal amount of 100% DMSO (or ethanol) to completely dissolve the solid. For example, prepare a 10 mM or 50 mM stock solution. c. Ensure the solid is fully dissolved by vortexing or gentle warming. This is your primary stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended): a. To avoid issues with viscosity when pipetting small volumes of DMSO, you can prepare an intermediate dilution of your stock solution in your chosen buffer or media.

  • Prepare the Final Working Solution: a. Obtain the desired volume of your final aqueous buffer (e.g., PBS, TRIS). b. While vigorously vortexing the buffer, add the required volume of the stock solution dropwise and slowly. c. Continue to vortex for an additional 30 seconds to ensure homogeneity. d. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration is likely too high.

Mandatory Visualizations

TroubleshootingWorkflow start Precipitation of This compound Observed check_conc Is the final concentration below 25 µg/mL? start->check_conc sol_5 Need higher concentration? start->sol_5 high_conc High Concentration Issue check_conc->high_conc No low_conc Potential Stability Issue check_conc->low_conc Yes sol_1 Reduce final concentration high_conc->sol_1 sol_2 Use vigorous mixing during dilution high_conc->sol_2 sol_3 Prepare solution fresh before use low_conc->sol_3 sol_4 Check buffer pH and stability low_conc->sol_4 end_node Problem Resolved sol_1->end_node sol_2->end_node sol_3->end_node sol_4->end_node sol_5->high_conc No sol_6 Employ Solubilization Strategies (See Decision Tree) sol_5->sol_6 Yes sol_6->end_node

Caption: Troubleshooting workflow for addressing precipitation.

SolubilizationStrategy start Need to Increase Solubility q_solvent Is a small % of organic co-solvent acceptable? start->q_solvent a_solvent_yes Use Co-solvent (e.g., 1-5% DMSO) q_solvent->a_solvent_yes Yes q_surfactant Is a surfactant compatible with the assay? q_solvent->q_surfactant No a_surfactant_yes Use Surfactant (e.g., 0.1% Tween® 80) q_surfactant->a_surfactant_yes Yes q_cyclodextrin Is the system sensitive to detergents? q_surfactant->q_cyclodextrin No a_cyclodextrin_yes Use Cyclodextrin (e.g., 5 mM HP-β-CD) q_cyclodextrin->a_cyclodextrin_yes Yes q_ph Can the buffer pH be adjusted? q_cyclodextrin->q_ph No a_ph_yes Optimize Buffer pH (Test range pH 6.5-8.5) q_ph->a_ph_yes Yes

Caption: Decision tree for selecting a solubilization strategy.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Efficacy of 4-Phenyl-1H-imidazole-2-thiol Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial properties of 4-Phenyl-1H-imidazole-2-thiol derivatives in comparison to the widely-used antibiotic, ciprofloxacin. This report synthesizes available experimental data to provide a clear and objective evaluation of their potential as antimicrobial agents.

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial compounds. Among the promising candidates are derivatives of this compound, a class of heterocyclic compounds that have demonstrated significant biological activity. This guide provides a comparative analysis of the antimicrobial activity of these derivatives against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. While direct comparative studies on this compound derivatives are limited, research on the closely related 4,5-diphenyl-1H-imidazole-2-thiol derivatives provides valuable insights into their potential.

A study on a series of 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles revealed that certain derivatives exhibit potent antibacterial activity, in some cases surpassing that of ciprofloxacin against specific strains.[1] The data from this study is summarized in the table below.

CompoundDerivativeStaphylococcus aureus (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Imidazole Derivative 1 2-[(5-chloro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole1616>128>128
Imidazole Derivative 2 2-[(5-(trifluoromethyl)-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole4>128>128>128
Ciprofloxacin (Standard)8842

Key Observations:

  • Potency against Gram-Positive Bacteria: Notably, Imidazole Derivative 2 demonstrated a two-fold greater potency against Staphylococcus aureus (MIC of 4 µg/mL) compared to ciprofloxacin (MIC of 8 µg/mL).[1] Imidazole Derivative 1 also showed activity against S. aureus and Enterococcus faecalis with an MIC of 16 µg/mL.[1]

  • Limited Gram-Negative Activity: The tested imidazole derivatives showed limited to no activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at the highest tested concentrations.[1] Ciprofloxacin, in contrast, is effective against these strains.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure used in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of the this compound derivatives and ciprofloxacin are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most common, rapidly growing bacteria.
  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight on an appropriate agar medium.
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates are used.

2. Inoculum Preparation:

  • A few colonies of the overnight bacterial culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution and Inoculation:

  • The antimicrobial stock solutions are serially diluted in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.
  • Each well is then inoculated with the standardized bacterial suspension.
  • Control wells are included: a growth control (broth and bacteria, no drug) and a sterility control (broth only).

4. Incubation:

  • The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mechanism of Action

Ciprofloxacin

Ciprofloxacin is a well-characterized fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, ciprofloxacin disrupts bacterial DNA synthesis, leading to cell death.

This compound Derivatives

The precise mechanism of action for this compound derivatives is not as extensively studied as that of ciprofloxacin. However, the antimicrobial activity of imidazole-based compounds is generally attributed to their ability to interfere with critical cellular processes in bacteria. Potential mechanisms include:

  • Disruption of Cell Wall Synthesis: Imidazole derivatives may inhibit enzymes involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall. This can lead to a weakened cell wall and eventual cell lysis.

  • Inhibition of Protein Synthesis: Some heterocyclic compounds are known to interfere with ribosomal function, thereby inhibiting protein synthesis, which is essential for bacterial survival.

  • Membrane Disruption: The lipophilic nature of the phenyl group in these derivatives may facilitate their interaction with the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound derivatives.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Culture D Inoculum Preparation (0.5 McFarland) A->D B Antimicrobial Stock Solutions E Serial Dilution in 96-Well Plate B->E C Growth Medium (CAMHB) C->D C->E F Inoculation of Plates D->F E->F G Incubation (37°C, 18-24h) F->G H Visual Inspection for Turbidity G->H I MIC Determination H->I

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

mechanism_of_action cluster_ciprofloxacin Ciprofloxacin cluster_imidazole This compound Derivatives Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death_C Bacterial Cell Death DNA_Rep->Cell_Death_C disruption leads to Imidazole Imidazole Derivative Cell_Wall Cell Wall Synthesis Imidazole->Cell_Wall inhibits? Protein_Synth Protein Synthesis Imidazole->Protein_Synth inhibits? Cell_Membrane Cell Membrane Integrity Imidazole->Cell_Membrane disrupts? Cell_Death_I Bacterial Cell Death Cell_Wall->Cell_Death_I Protein_Synth->Cell_Death_I Cell_Membrane->Cell_Death_I

References

Structure-Activity Relationship (SAR) of 4-Phenyl-1H-imidazole-2-thiol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-phenyl-1H-imidazole-2-thiol scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships of these analogs, supported by experimental data, to aid researchers and drug development professionals in the design of more potent and selective compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl and imidazole rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their anticancer and antimicrobial efficacy.

Anticancer Activity

The in vitro anticancer activity of various imidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives (IC50 in µM)

Compound IDCore StructureR1R2MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)PC3 (Prostate)Reference
1a 4,5-diphenyl-1H-imidazoleHH>50>50>50-[1]
1b 4,5-diphenyl-1H-imidazole4-OCH3H12.515.920.1-[1][2]
1c 4,5-diphenyl-1H-imidazole4-ClH8.710.213.5-[1]
1d 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione--<5<5<5-[1]
2a 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chlorideHH29>5026>50[2]
2b 2-oxo-2-(phenylamino)-N-(p-tolyl)acetohydrazonoyl chloride4-CH3H34>5025>50[2]

Note: Lower IC50 values indicate higher potency.

From the data, it is evident that substitutions on the phenyl ring play a crucial role in the cytotoxic activity of these compounds. For instance, the introduction of a methoxy (1b) or a chloro (1c) group at the para position of the phenyl ring significantly enhances the anticancer activity compared to the unsubstituted analog (1a)[1]. Compound 1d, with a more complex substitution at the N1 position of the imidazole ring, demonstrated the most potent activity across all tested cell lines[1].

Antimicrobial Activity

Several 4,5-diphenyl-1H-imidazole-2-thiol derivatives have been screened for their antibacterial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter for this assessment.

Table 2: In Vitro Antimicrobial Activity of 4,5-diphenyl-1H-imidazole-2-thiol Derivatives (MIC in µg/mL)

Compound IDR (at S-position)Staphylococcus aureusEnterococcus faecalisReference
3a H>128>128[3]
3b Benzyl64128[3]
3c 5-chlorobenzimidazole1616[3]
3d 5-(trifluoromethyl)benzimidazole432[3]

Note: Lower MIC values indicate higher potency. Ciprofloxacin was used as a reference standard.

The antibacterial screening data reveals that the substitution at the sulfur atom of the imidazole-2-thiol core is critical for activity[3]. The parent compound (3a) was inactive, while the introduction of a benzimidazole moiety (3c and 3d) significantly improved the antibacterial potency, with the trifluoromethyl-substituted benzimidazole derivative (3d) being the most active against Staphylococcus aureus[3].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4][5]

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Visualizing the SAR Workflow

The process of a structure-activity relationship study is a systematic approach to understanding how the chemical structure of a compound influences its biological activity. This workflow is crucial in the process of drug discovery and optimization.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Lead_ID Lead Identification (HTS, Natural Products) Hit_Validation Hit Validation Lead_ID->Hit_Validation Identifies 'Hits' Lead_Gen Lead Generation Hit_Validation->Lead_Gen Confirms Activity Analog_Design Analog Design & Synthesis Lead_Gen->Analog_Design Identifies 'Lead' Bio_Assay Biological Assays (In Vitro & In Vivo) Analog_Design->Bio_Assay Synthesizes Analogs SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis Generates Data SAR_Analysis->Analog_Design Guides Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Refines SAR Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate Selects Candidate

Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.

This guide provides a snapshot of the current understanding of the SAR for this compound analogs. The presented data underscores the importance of systematic structural modifications to enhance the desired biological activities. Further research, including the exploration of a wider range of substituents and the elucidation of their mechanisms of action, will be crucial for the development of clinically viable drug candidates based on this versatile scaffold.

References

A Comparative Analysis of 4-Phenyl-1H-imidazole-2-thiol and Methimazole: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of 4-Phenyl-1H-imidazole-2-thiol and the established antithyroid drug, Methimazole. While both molecules share an imidazole core, their documented biological effects and therapeutic applications diverge significantly. Methimazole is a clinically approved drug with a specific mechanism of action for treating hyperthyroidism, whereas this compound is a compound primarily explored in preclinical research for a broader range of potential activities, including antimicrobial and anticancer effects.

General Profile and Chemical Properties

A fundamental comparison of the two compounds reveals differences in their molecular structure and established roles in medicine and research. Methimazole is a methylated imidazole-thiol, while the other compound features a phenyl group substitution.

PropertyMethimazoleThis compound
IUPAC Name 1-methyl-1,3-dihydro-2H-imidazole-2-thione4-phenyl-1,3-dihydroimidazole-2-thione[1]
Synonyms Thiamazole, Tapazole[2]2-Mercapto-4-phenylimidazole[3]
Molecular Formula C₄H₆N₂S[4]C₉H₈N₂S[1]
Molecular Weight 114.17 g/mol [4]176.24 g/mol [1]
Primary Role Clinically-approved antithyroid drug[4]Research compound, synthesis intermediate[5]

Mechanism of Action

The primary mechanisms of action for these two compounds are fundamentally different. Methimazole has a well-defined molecular target, while the activities of this compound are described in the context of broader biological effects.

Methimazole: The therapeutic effect of methimazole is achieved by inhibiting the synthesis of thyroid hormones.[6] It specifically targets and inhibits thyroid peroxidase (TPO), a crucial enzyme in the thyroid gland.[2][4] This inhibition prevents the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin, which are essential steps in the production of thyroxine (T4) and triiodothyronine (T3).[7][8] It does not affect the release of pre-existing thyroid hormones, leading to a gradual onset of action.[2] Some research also suggests it may have anti-inflammatory effects by reducing certain chemokines.[9]

This compound: A specific, singular mechanism of action for this compound is not well-established. Instead, its imidazole-2-thiol core is recognized as a versatile pharmacophore. Derivatives of this compound have been synthesized and evaluated for a range of biological activities, suggesting multiple potential targets depending on the specific structural modifications.[10] The broader class of imidazole derivatives is known to interact with a wide array of biological targets, leading to activities such as antimicrobial, anti-inflammatory, and anticancer effects.[11][12]

Methimazole_MoA cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) TG Thyroglobulin (TG) Iodine->TG Iodination TPO->Iodine MIT_DIT Iodinated Tyrosines (MIT, DIT) TG->MIT_DIT T3_T4 T3 and T4 Hormones MIT_DIT->T3_T4 Coupling Methimazole Methimazole Methimazole->TPO Inhibits

Figure 1: Mechanism of Action of Methimazole.

Comparative Biological Activities and Therapeutic Uses

The applications of the two compounds are distinct, reflecting their different stages of development and known biological effects.

FeatureMethimazoleThis compound & Derivatives
Primary Use Treatment of hyperthyroidism (e.g., Graves' disease, toxic multinodular goiter).[13][14]Investigational
Clinical Status FDA-approved medication.[4]Preclinical research phase.
Documented Activities - Potent inhibition of thyroid hormone synthesis.[2] - Amelioration of hyperthyroidism symptoms pre-surgery or radioiodine therapy.[14]- Anticancer: Some derivatives show activity against breast, prostate, and brain cancer cell lines in 3D cultures.[10] - Antimicrobial: Derivatives have shown moderate activity against various bacteria. - The broader imidazole class has shown potential analgesic, antifungal, and anti-inflammatory properties.[11][15]

Adverse Effects and Toxicity Profile

A significant amount of safety data is available for the clinically used methimazole, whereas information for this compound is limited to basic hazard classifications.

Methimazole (Reported Side Effects)This compound (GHS Hazard Statements)
Common: Skin rash, itching, hives, nausea, vomiting, headache, hair loss, drowsiness, joint pain.[13][16][17]- H302: Harmful if swallowed.[1]
Serious (Less Common): Agranulocytosis (potentially life-threatening drop in white blood cells), liver damage (hepatotoxicity), vasculitis (inflammation of blood vessels), aplastic anemia.[13][16][18]- H318: Causes serious eye damage.[1]
Other: Can induce hypothyroidism if dosage is not properly managed.[6][13]- Precautionary statements include recommendations for protective equipment and proper handling.[1]

Experimental Protocols

Methodologies for studying these compounds differ based on their intended application. Methimazole's efficacy is determined through clinical trials monitoring thyroid function, while this compound is assessed using in vitro laboratory assays.

Synthesis of this compound Derivatives (General Protocol)

The synthesis of imidazole-2-thiol derivatives often involves multi-step reactions. A common approach is the Claisen-Schmidt condensation to form chalcones, which are then cyclized to create the desired imidazole-based structures.

  • Chalcone Formation: An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone (chalcone).

  • Cyclization: The resulting chalcone is then reacted with a reagent like hydrazine hydrate or a substituted hydrazine in a solvent such as ethanol, often with an acid catalyst, to form a pyrazoline-substituted imidazole-2-thiol.

  • Purification and Characterization: The final product is purified, typically through recrystallization, and its structure is confirmed using spectral analysis techniques like NMR and mass spectrometry.

Antimicrobial Activity Screening (Cylinder Wells Diffusion Method)

This is a standard method used to evaluate the antimicrobial potential of chemical compounds.[11]

  • Media Preparation: A suitable sterile nutrient agar is prepared and poured into petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Well Creation: Sterile wells (cylinders) are created by punching holes in the solidified agar.

  • Compound Application: A known concentration of the test compound (e.g., a derivative of this compound) dissolved in a suitable solvent is added to the wells. A positive control (e.g., ciprofloxacin) and a negative control (solvent) are also applied to separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured. A larger zone indicates greater antimicrobial activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Reactants (e.g., Acetophenone, Aldehyde) chalcone Step 1: Form Chalcone (Claisen-Schmidt Condensation) start->chalcone cyclization Step 2: Cyclization (e.g., with Hydrazine) chalcone->cyclization purification Step 3: Purify & Characterize (Recrystallization, NMR, MS) cyclization->purification application Apply Test Compound, Positive & Negative Controls purification->application Test Synthesized Compound assay_prep Prepare Inoculated Agar Plates assay_prep->application incubation Incubate Plates (e.g., 24h at 37°C) application->incubation analysis Measure Zones of Inhibition incubation->analysis result Data Analysis & Activity Determination analysis->result

References

Validation of the Anticancer Mechanism of 4-Phenyl-1H-imidazole-2-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of 4-Phenyl-1H-imidazole-2-thiol derivatives against alternative therapeutic agents. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation and future development of this class of compounds.

Introduction to this compound Derivatives

Imidazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of this compound have emerged as promising candidates for anticancer drug development. These compounds have demonstrated cytotoxic effects against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. Their potential to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and Hedgehog pathways, makes them a compelling subject of investigation.

Comparative Cytotoxicity Analysis

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below in comparison to standard chemotherapeutic and targeted agents.

Compound/DrugCell LineIC50 (µM)Reference
This compound Derivative 1 MCF-7 (Breast)5.11[1]
HepG2 (Liver)7.23[1]
HCT-116 (Colon)6.54[1]
4-(4-chlorophenyl)-1H-imidazole-2-thiol Derivative 2 MCF-7 (Breast)2.65[1]
HepG2 (Liver)4.89[1]
HCT-116 (Colon)3.78[1]
Doxorubicin MCF-7 (Breast)8.24[1]
A549 (Lung)0.85
HT-29 (Colon)1.21[2]
Vismodegib Various (BCC)Not directly comparable (pathway inhibitor)[3][4]
Erlotinib A549 (Lung)0.029 - >20
DiFi (Colon)~1.0[5]

Note: IC50 values can vary depending on the specific derivative, cell line, and experimental conditions. The data presented is for comparative purposes.

Mechanistic Validation: Signaling Pathways and Cellular Effects

The anticancer activity of this compound derivatives is attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells (cell cycle arrest).

Induction of Apoptosis

Studies have shown that these derivatives can trigger apoptosis in cancer cells. For instance, treatment of MCF-7 breast cancer cells with a 4-phenyl-imidazole-2-thione derivative led to a significant increase in the apoptotic cell population as determined by Annexin V-FITC/PI staining and flow cytometry.[1]

cluster_workflow Experimental Workflow: Apoptosis Assay A Cancer Cell Culture B Treatment with 4-Phenyl-1H- imidazole-2-thiol derivative A->B C Staining with Annexin V-FITC and PI B->C D Flow Cytometry Analysis C->D E Quantification of Apoptotic Cells (Early and Late) D->E

Fig. 1: Workflow for Apoptosis Detection.
Cell Cycle Arrest

These compounds have also been observed to interfere with the normal progression of the cell cycle in cancerous cells. A notable effect is the arrest of cells in the S or G2/M phase, which prevents them from dividing and proliferating.[1]

cluster_workflow Experimental Workflow: Cell Cycle Analysis A Cancer Cell Culture B Treatment with 4-Phenyl-1H- imidazole-2-thiol derivative A->B C Fixation and Staining with Propidium Iodide (PI) B->C D Flow Cytometry Analysis C->D E Determination of Cell Distribution in G1, S, G2/M Phases D->E

Fig. 2: Workflow for Cell Cycle Analysis.
Modulation of Signaling Pathways

The anticancer effects of this compound derivatives are potentially mediated through the modulation of critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some imidazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Imidazole 4-Phenyl-1H-imidazole -2-thiol Derivatives Imidazole->PI3K Imidazole->Akt Imidazole->mTORC1

Fig. 3: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant reactivation in adults is linked to the development and progression of several cancers. Phenyl imidazole derivatives have been designed as inhibitors of this pathway.

cluster_hedgehog Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Gene Expression GLI->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Imidazole 4-Phenyl-1H-imidazole -2-thiol Derivatives Imidazole->SMO

Fig. 4: Potential Inhibition of the Hedgehog Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized and quantified spectrophotometrically, providing a measure of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Seed cells and treat with the test compounds for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Seed cells and treat with the test compounds.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.

Procedure:

  • Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound derivatives represent a promising class of anticancer agents with demonstrated cytotoxicity against various cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and Hedgehog. The comparative data suggests that certain derivatives exhibit potency comparable to or greater than some standard chemotherapeutic drugs in specific cell lines. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and to identify the most promising lead compounds for clinical development. This guide provides a foundational framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

Benchmarking the corrosion inhibition efficiency of 4-Phenyl-1H-imidazole-2-thiol against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Corrosion Inhibition Efficiency of 4-Phenyl-1H-imidazole-2-thiol

Introduction

Corrosion of metals, particularly steel, in acidic environments is a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. An effective organic inhibitor typically contains heteroatoms (such as nitrogen, sulfur, and oxygen) and/or π-electrons in its structure, which facilitate its adsorption. This guide provides a comparative analysis of the corrosion inhibition efficiency of this compound against two well-established inhibitors: Thiourea and its derivatives, and Benzotriazole. The comparison is based on experimental data from key analytical techniques.

Mechanism of Inhibition

This compound (PITH): PITH is an organic compound containing nitrogen, sulfur, and a phenyl group. Its effectiveness as a corrosion inhibitor is attributed to the presence of these multiple adsorption centers. The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the imidazole and phenyl rings, allows the molecule to adsorb strongly onto the metal surface. This adsorption can be either physical (electrostatic interaction) or chemical (sharing of electrons with the metal's d-orbitals), forming a protective film that isolates the metal from the corrosive medium.

Thiourea and its Derivatives: Thiourea is a well-known corrosion inhibitor, particularly in acidic solutions.[1] Its high efficiency stems from the sulfur atom, which can be easily protonated in acidic environments, and its ability to form strong coordinate bonds with metal surfaces.[1] The adsorption of thiourea derivatives is influenced by the substituent groups attached to the nitrogen atoms, which can enhance the electron density on the sulfur atom and improve the inhibitor's performance.[1][2]

Benzotriazole (BTA): Benzotriazole is a widely used corrosion inhibitor, especially for copper and its alloys, but it also shows effectiveness for steel.[3][4][5] It forms a passive, protective layer by creating a complex with the metal ions on the surface.[6] This polymeric film is insoluble in many aqueous and organic solutions, providing a robust barrier against corrosive agents.[6]

Data Presentation: Comparative Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency of this compound (PITH), various Thiourea derivatives, and Benzotriazole derivatives on steel in hydrochloric acid (HCl) solutions, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy.

Table 1: Potentiodynamic Polarization Data

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) 1 x 10⁻² M1 M HClC38 Steel2592.74[7]
1-phenyl-2-thiourea (PTU) 5 x 10⁻³ M1.0 M HClMild Steel3094.95[2]
1-phenyl-2-thiourea (PTU) 5 x 10⁻³ M1.0 M HClMild Steel6098.96[1][2]
1,3-diisopropyl-2-thiourea (ITU) 5 x 10⁻³ M1.0 M HClMild Steel3083.33[2]
1,3-diisopropyl-2-thiourea (ITU) 5 x 10⁻³ M1.0 M HClMild Steel6092.65[1][2]
Dicyclohexyl thiourea (DCTU) 0.0013 M2 M HCl304L SSNot Specified93[8]
1-acetyl-1H-benzotriazole (ABTZ) Not Specified1 M HClMild SteelNot SpecifiedIncreases with concentration[3][4]
1-hydroxy benzotriazole (BTAOH) 1.5 x 10⁻³ M1 M HClMild Steel30~48[5]
Benzotriazole (BTZ) Not Specified1 M HClMild SteelNot Specified88[9]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) 1 x 10⁻² M1 M HClC38 Steel25Not explicitly stated, but high Rt value indicates significant inhibition[7]
1-phenyl-2-thiourea (PTU) Not Specified1.0 M HClMild Steel3093.33[2]
1,3-diisopropyl-2-thiourea (ITU) Not Specified1.0 M HClMild Steel3082.63[2]
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) Not Specified0.5 M HClMild Steel30-60Excellent, increases with concentration[10]

Experimental Protocols

The evaluation of corrosion inhibitor efficiency typically involves a combination of gravimetric and electrochemical methods.

Weight Loss Method

This is a straightforward and widely used technique to determine the corrosion rate.[11][12]

  • Coupon Preparation: Metal specimens (coupons) of known dimensions are prepared by polishing with abrasive papers of decreasing grit size, followed by washing with distilled water and a degreasing solvent like acetone, and then dried.[13]

  • Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.[13]

  • Immersion: The weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a predetermined duration.[11]

  • Post-Exposure Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods.[13]

  • Final Weighing and Calculation: The cleaned and dried coupons are reweighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • Corrosion Rate (CR): CR = (K * W) / (A * T * D)

      • Where: K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[14]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[15]

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.[15] The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.[15][16]

  • Data Analysis: The resulting polarization curve (a plot of potential vs. the logarithm of current density) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves. The inhibition efficiency is calculated as:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100

      • Where: icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.[17][18]

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP method is used.[19]

  • Procedure: A small amplitude sinusoidal AC voltage is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[17][20] The impedance of the system is measured as a function of frequency.

  • Data Analysis: The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[19][21] The Rct value is inversely proportional to the corrosion rate. The inhibition efficiency is calculated from the Rct values:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • Where: Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Mandatory Visualization

G cluster_prep Material & Solution Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation Metal_Prep Metal Specimen Preparation (Polishing, Cleaning) WL Weight Loss Method Metal_Prep->WL PDP Potentiodynamic Polarization (PDP) Metal_Prep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Prep->EIS Sol_Prep Corrosive Solution Preparation (with/without inhibitor) Sol_Prep->WL Sol_Prep->PDP Sol_Prep->EIS Calc Calculate Corrosion Rate & Inhibition Efficiency WL->Calc Surface Surface Analysis (SEM, AFM) WL->Surface PDP->Calc PDP->Surface EIS->Calc EIS->Surface Mechanism Determine Inhibition Mechanism Calc->Mechanism Surface->Mechanism

Caption: General workflow for evaluating corrosion inhibitors.

Weight_Loss_Workflow start Start prep Prepare & Weigh Metal Coupon start->prep immerse Immerse Coupon in Test Solution prep->immerse wait Wait for a Specific Duration immerse->wait remove Remove & Clean Coupon wait->remove reweigh Dry & Reweigh Coupon remove->reweigh calculate Calculate Weight Loss, Corrosion Rate & IE% reweigh->calculate end End calculate->end

Caption: Experimental workflow for the Weight Loss method.

PDP_Workflow start Start setup Assemble 3-Electrode Electrochemical Cell start->setup stabilize Immerse Electrodes & Stabilize OCP setup->stabilize scan Scan Potential (Cathodic to Anodic) stabilize->scan record Record Current Density scan->record analyze Analyze Tafel Plot to get icorr & Ecorr record->analyze calculate Calculate IE% analyze->calculate end End calculate->end

Caption: Experimental workflow for Potentiodynamic Polarization.

EIS_Workflow start Start setup Assemble 3-Electrode Electrochemical Cell start->setup stabilize Immerse Electrodes & Stabilize OCP setup->stabilize apply_ac Apply Small AC Voltage over Frequency Range stabilize->apply_ac measure Measure Impedance Response apply_ac->measure plot Generate Nyquist & Bode Plots measure->plot model Fit Data to Equivalent Circuit Model (get Rct) plot->model calculate Calculate IE% model->calculate end End calculate->end

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.

References

In Vivo Efficacy of 4-Phenyl-1H-imidazole-2-thiol Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of compounds based on the 4-Phenyl-1H-imidazole-2-thiol scaffold has garnered significant interest in medicinal chemistry. These derivatives have been extensively explored for their pharmacological activities, primarily focusing on their anticancer and anti-inflammatory properties. While a substantial body of in vitro evidence highlights their promise, a comprehensive understanding of their efficacy in living organisms is crucial for further development. This guide provides a comparative overview of the available in vivo efficacy data for compounds structurally related to this compound, presenting key experimental findings, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways.

Due to a notable scarcity of published in vivo studies specifically on this compound derivatives, this guide extends its scope to include closely related analogues, namely phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates for anticancer evaluation and 2,4-diaryl-5(4H)-imidazolones for anti-inflammatory assessment. This information provides valuable insights into the potential in vivo behavior of this class of compounds.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from in vivo studies on compounds structurally related to this compound, comparing their performance against standard drugs.

Anticancer Efficacy of Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in a Xenograft Model
Compound IDDose and ScheduleAnimal ModelTumor TypeEfficacy MetricResultComparison to ControlReference
CEU-934 Not SpecifiedCD1-Foxn1nu Nude female miceMCF7 Breast CancerDecrease in initial tumor volume29%Paclitaxel showed a 50% decrease[1]
CEU-938 Not SpecifiedCD1-Foxn1nu Nude female miceMCF7 Breast CancerDecrease in initial tumor volume25%Paclitaxel showed a 50% decrease[1]
CEU-835 Not SpecifiedCD1-Foxn1nu Nude female miceMCF7 Breast CancerLimitation of tumor growth51%Paclitaxel showed a 50% decrease in tumor volume[1]
Paclitaxel (Control) Not SpecifiedCD1-Foxn1nu Nude female miceMCF7 Breast CancerDecrease in initial tumor volume50%-[1]
Anti-inflammatory Efficacy of 2,4-Diaryl-5(4H)-imidazolone Derivatives in a Carrageenan-Induced Paw Edema Model
CompoundDose (mg/kg)Animal ModelEfficacy Metric (% inhibition of edema)Result at 3hResult at 5hComparison to Control
Compound 3a 25RatPaw Edema Inhibition55%62%Indomethacin (10 mg/kg): 68% at 3h, 75% at 5h
Compound 3b 25RatPaw Edema Inhibition60%68%Indomethacin (10 mg/kg): 68% at 3h, 75% at 5h
Compound 3c 25RatPaw Edema Inhibition52%58%Indomethacin (10 mg/kg): 68% at 3h, 75% at 5h
Indomethacin (Control) 10RatPaw Edema Inhibition68%75%-

Detailed Experimental Protocols

In Vivo Antitumor Activity in a Murine Xenograft Model

This protocol is based on the methodology for evaluating the antitumor activity of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates.[1]

  • Animal Model: CD1-Foxn1nu Nude female mice are used.

  • Tumor Cell Line: Human breast cancer cell line MCF7 is utilized.

  • Tumor Implantation: MCF7 cells are implanted subcutaneously into the flank of the mice.

  • Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. The test compounds (CEU-835, CEU-934, CEU-938) and the positive control (paclitaxel) are administered, typically intravenously.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. The change in tumor volume relative to the initial volume at the start of treatment is calculated.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

  • Endpoint: The experiment is terminated at a predefined time point or when tumors in the control group reach a certain size. Tumors may be excised for further analysis.

Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for assessing the in vivo anti-inflammatory activity of novel compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of the rats to induce localized inflammation and edema.[2]

  • Treatment: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection. A control group receives the vehicle.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[2]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in these in vivo studies and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vivo Anticancer Efficacy Workflow Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Toxicity Monitoring Toxicity Monitoring Treatment Administration->Toxicity Monitoring Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Toxicity Monitoring->Data Analysis Endpoint Endpoint Data Analysis->Endpoint

Caption: Workflow for In Vivo Anticancer Screening.

G cluster_1 In Vivo Anti-inflammatory Efficacy Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Treatment Administration Treatment Administration Baseline Paw Volume->Treatment Administration Carrageenan Injection Carrageenan Injection Treatment Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement (at various time points) Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G cluster_2 Potential NF-κB Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Release Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Release->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Imidazole-2-thiol Compound Imidazole-2-thiol Compound Imidazole-2-thiol Compound->IKK Activation Inhibition

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

References

Bridging the Gap: A Guide to Cross-Validating Experimental Findings with Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and molecular biology, the synergy between experimental research and computational modeling is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of how in-silico computational docking studies can be effectively cross-validated with wet-lab experimental findings. By integrating these two approaches, researchers can gain deeper insights into molecular interactions, enhance the reliability of their results, and accelerate the pace of discovery.

The Symbiotic Relationship: Experiment and Computation

Computational docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for screening large libraries of compounds and prioritizing candidates for experimental testing. However, the predictions of docking studies are theoretical and require experimental validation to confirm their biological relevance.[1][2] Conversely, experimental findings can provide crucial data to refine and improve the accuracy of computational models.[3] This iterative process of prediction and validation is a cornerstone of structure-based drug design.[1]

Comparative Analysis of Methodologies

A successful cross-validation strategy relies on a clear understanding of the strengths and limitations of both computational and experimental techniques. The choice of methods will depend on the specific research question, the nature of the molecular system, and available resources.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data that can be used to compare and cross-validate findings from computational docking and various experimental techniques.

Parameter Computational Docking X-ray Crystallography Nuclear Magnetic Resonance (NMR) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Binding Affinity (Kd) Estimated (Scoring Functions)Not directly measuredMeasured (KD ~mM to µM)Measured (KD ~mM to nM)Measured (KD ~mM to pM)
Binding Pose/Orientation PredictedHigh-resolution structureLower-resolution structureNot determinedNot determined
Thermodynamics (ΔH, ΔS) EstimatedNot directly measuredNot directly measuredDirectly measuredDirectly measured
Kinetics (kon, koff) Not directly measuredNot directly measuredCan be measuredNot directly measuredDirectly measured
Structural Information Atomic-level detail of interactionHigh-resolution atomic structureInformation on dynamics and flexibilityNo structural informationNo structural information
Throughput HighLowLow to MediumMediumMedium to High

Experimental & Computational Protocols

Detailed and rigorous protocols are essential for generating reliable and reproducible data. Below are generalized methodologies for key techniques used in the cross-validation process.

Computational Docking Protocol
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (wwPDB).[1]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The protonation states of key amino acid residues in the binding site should be carefully checked.[1]

    • Define the binding site or "grid box" for the docking simulation, often centered on a known ligand or a predicted active site.[1]

  • Ligand Preparation:

    • Generate or obtain the 3D structure of the ligand(s).

    • Optimize the ligand's geometry and assign partial charges. For libraries of compounds, multiple conformations may be generated.

  • Docking Simulation:

    • Choose a suitable docking program (e.g., AutoDock, Glide, GOLD).[4][5]

    • Perform the docking calculations, allowing the ligand to flexibly explore different conformations within the defined binding site.

    • The docking algorithm will generate a series of possible binding poses for the ligand.

  • Scoring and Analysis:

    • Rank the generated poses using a scoring function that estimates the binding free energy.[6]

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • The Root Mean Square Deviation (RMSD) between the docked pose and a known experimental pose (if available) is a key metric for validating the docking protocol. An RMSD of less than 2 Å is generally considered a good result.[6][7]

Experimental Validation Protocol: A Case Study with Kinase Inhibitors

A common application of docking and experimental cross-validation is in the development of kinase inhibitors. The following is a generalized workflow for this process.

  • In Vitro Kinase Assay:

    • Synthesize or obtain the computationally predicted inhibitor compounds.

    • Perform an in vitro kinase assay to measure the compound's inhibitory activity (e.g., IC50 value). This provides a direct measure of the compound's potency.

  • Isothermal Titration Calorimetry (ITC):

    • Use ITC to directly measure the binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) of the compound binding to the kinase.

    • This provides a quantitative measure of the binding interaction that can be compared with the docking scores.

  • X-ray Crystallography:

    • Co-crystallize the kinase with the inhibitor compound.

    • Solve the crystal structure to obtain a high-resolution 3D model of the protein-ligand complex.

    • This provides the "ground truth" of the binding mode, which can be used to validate the predicted binding pose from the docking study. A low RMSD between the docked and crystal poses indicates a successful prediction.

  • Structure-Activity Relationship (SAR) Analysis:

    • Synthesize and test a series of analogs of the initial hit compound to explore the SAR.

    • The experimental SAR data can be used to refine the docking model and guide the design of more potent and selective inhibitors.

Visualizing the Workflow and Concepts

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations were created using the DOT language to adhere to the specified requirements.

G cluster_comp Computational Phase cluster_exp Experimental Phase Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Pose Analysis & Scoring Pose Analysis & Scoring Molecular Docking->Pose Analysis & Scoring Hit Prioritization Hit Prioritization Pose Analysis & Scoring->Hit Prioritization Compound Synthesis Compound Synthesis Hit Prioritization->Compound Synthesis In Vitro Assay (IC50) In Vitro Assay (IC50) Compound Synthesis->In Vitro Assay (IC50) In Vitro Assay (IC50)->Pose Analysis & Scoring Cross-Validation (Potency) Biophysical Assay (Kd) Biophysical Assay (Kd) In Vitro Assay (IC50)->Biophysical Assay (Kd) Crystallography (Pose) Crystallography (Pose) Biophysical Assay (Kd)->Crystallography (Pose) Crystallography (Pose)->Pose Analysis & Scoring Cross-Validation (RMSD)

Caption: A typical workflow for cross-validating computational predictions with experimental data.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Targets Downstream Targets AKT->Downstream Targets Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Caption: The PI3K/AKT signaling pathway, a frequent target for docking and experimental validation.[8]

G cluster_comp Computational Docking cluster_exp Experimental Assays comp_strengths Strengths: - High Throughput - Cost-Effective - Atomic-level Insights Cross-Validation Cross-Validation comp_strengths->Cross-Validation comp_weaknesses Weaknesses: - Scoring Function Inaccuracies - Protein Flexibility Challenges - Requires Experimental Validation exp_strengths Strengths: - Direct Measurement of Activity - 'Ground Truth' for Binding - Physiologically Relevant exp_strengths->Cross-Validation exp_weaknesses Weaknesses: - Lower Throughput - Higher Cost and Time - May Not Reveal Molecular Mechanism

Caption: A comparison of the strengths and weaknesses of computational and experimental methods.

References

Comparing the efficacy of different 4-Phenyl-1H-imidazole-2-thiol derivatives in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 4-Phenyl-1H-imidazole-2-thiol Derivatives in Cancer Cell Culture

The quest for novel and effective anticancer agents is a cornerstone of oncological research. Within this pursuit, heterocyclic compounds, particularly those containing the imidazole scaffold, have emerged as a promising class of molecules with diverse pharmacological activities. Among these, this compound derivatives have garnered significant attention for their potential as cytotoxic and antiproliferative agents. This guide provides a comparative analysis of the efficacy of various derivatives from this chemical family, drawing upon data from several key research studies.

Comparative Efficacy of Selected Derivatives

The anticancer activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the cytotoxic effects of several notable derivatives, presenting their half-maximal inhibitory concentration (IC₅₀) values. It is important to note that these results are compiled from different studies and direct comparison should be considered with caution due to variations in experimental conditions.

Derivative IDSubstitution PatternCell LineIC₅₀ (µM)Reference
Compound 9 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231 (Breast)> 50[1]
PPC-1 (Prostate)< 50[1]
U-87 (Glioblastoma)< 50[1]
Compound 14 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-oneMDA-MB-231 (Breast)< 50[1]
PPC-1 (Prostate)< 50[1]
U-87 (Glioblastoma)< 50[1]
Compound 22 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-oneMDA-MB-231 (Breast)> 50[1]
PPC-1 (Prostate)> 50[1]
U-87 (Glioblastoma)< 50[1]
Compound 5b 2-((3-benzyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-oneMCF-7 (Breast)5.105[2]
HepG2 (Liver)7.397[2]
HCT-116 (Colon)17.063[2]
Compound 5h 2-((3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-oneMCF-7 (Breast)2.65[2]
HepG2 (Liver)4.929[2]
HCT-116 (Colon)43.45[2]
IPM714 1H-imidazole[4,5-f][3][4]phenanthroline derivativeHCT116 (Colon)1.74[5]
SW480 (Colon)2[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

  • Cell Treatment: Cells were treated with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, which was then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the mechanisms through which these imidazole derivatives exert their anticancer effects. A prominent pathway implicated is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.

The derivative IPM714 has been shown to suppress the PI3K/AKT/mTOR pathway in colorectal cancer cells.[5] This inhibition leads to cell cycle arrest in the S phase and the induction of apoptosis.[5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation IPM714 IPM714 IPM714->PI3K IPM714->AKT IPM714->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by IPM714.

Other derivatives, such as compounds 5b and 5h, have been identified as dual DNA intercalators and topoisomerase II inhibitors.[2] This mechanism involves the insertion of the molecule between the base pairs of DNA, disrupting its structure and function, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot) Cell_Culture->Mechanism_Study IC50 Determination of IC50 Values MTT_Assay->IC50 Data_Comparison Comparative Analysis of Efficacy IC50->Data_Comparison Apoptosis_Assay->Data_Comparison Mechanism_Study->Data_Comparison Conclusion Identification of Lead Compounds Data_Comparison->Conclusion

Caption: General workflow for the evaluation of novel anticancer compounds.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The reviewed studies demonstrate that modifications to this core structure can yield derivatives with potent cytotoxic activity against a variety of cancer cell lines. The diverse mechanisms of action, ranging from the inhibition of key signaling pathways like PI3K/AKT/mTOR to DNA intercalation and topoisomerase II inhibition, underscore the therapeutic potential of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these derivatives, paving the way for the development of new and effective cancer therapies.

References

Head-to-head comparison of different synthetic routes for 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 4-Phenyl-1H-imidazole-2-thiol is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of different synthetic methodologies, presenting experimental data to facilitate an informed choice of the most suitable protocol based on efficiency, yield, and environmental considerations.

Comparison of Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the condensation of an α-functionalized ketone with a sulfur-containing reagent. Below is a comparative summary of three prominent methods: conventional heating, microwave-assisted synthesis, and a catalyst-assisted aqueous synthesis.

ParameterConventional HeatingMicrowave-Assisted SynthesisCatalyst-Assisted Aqueous Synthesis
Starting Materials 2-Bromoacetophenone, Thiourea2-Bromoacetophenone, Thiourea2-Bromoacetophenone, Thiourea
Solvent EthanolEthanolWater
Catalyst NoneNonep-Toluenesulfonic Acid (PTSA)
Reaction Time 6 hours5 minutes6 hours
Temperature Reflux (~78°C)60°CReflux (~100°C)
Reported Yield ~80%91-98%85-94%
Key Advantages Well-established, simple setupDrastically reduced reaction time, high yieldEnvironmentally friendly solvent (water)
Key Disadvantages Long reaction timeRequires specialized microwave reactorRequires catalyst, longer reaction time than microwave

Experimental Protocols

Route 1: Conventional Synthesis via Hantzsch-Type Reaction

This classical approach involves the cyclocondensation of an α-haloketone with thiourea under reflux conditions.

Experimental Procedure: A mixture of 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (10 mL) is refluxed for 6 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford this compound.

Route 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates and improve yields for a variety of heterocyclic compounds.

Experimental Procedure: In a microwave-safe vessel, 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) are suspended in ethanol (5 mL). The vessel is sealed and subjected to microwave irradiation at 60°C for 5 minutes with a power of 50 W. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration, washed with cold ethanol, and dried. This method has been reported to produce yields in the range of 91-98% for similar pyrazole syntheses, suggesting a significant improvement over conventional heating.[1]

Route 3: Catalyst-Assisted Synthesis in Aqueous Medium

This method represents a greener approach by utilizing water as the solvent and a catalyst to facilitate the reaction.

Experimental Procedure: To a 100 mL round-bottom flask, 2-bromoacetophenone (1 mmol), thiourea (1 mmol), and p-toluenesulfonic acid (PTSA) (6-7 drops) are added, followed by 20 mL of distilled water. The mixture is refluxed for 6 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried. This method has been reported to yield 1,3-diazole derivatives in high yields (85-94%).[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and the logical workflow of the comparison.

G cluster_route1 Route 1: Conventional Synthesis cluster_route2 Route 2: Microwave-Assisted Synthesis cluster_route3 Route 3: Catalyst-Assisted Aqueous Synthesis A1 2-Bromoacetophenone D1 Reflux (6h) A1->D1 B1 Thiourea B1->D1 C1 Ethanol (Solvent) C1->D1 E1 This compound D1->E1 A2 2-Bromoacetophenone D2 Microwave (5 min) A2->D2 B2 Thiourea B2->D2 C2 Ethanol (Solvent) C2->D2 E2 This compound D2->E2 A3 2-Bromoacetophenone D3 Reflux (6h) A3->D3 B3 Thiourea B3->D3 C3 Water (Solvent) C3->D3 F3 PTSA (Catalyst) F3->D3 E3 This compound D3->E3

Caption: Synthetic pathways for this compound.

G cluster_params Comparison Parameters Start Objective: Synthesize This compound Method1 Conventional Heating Start->Method1 Method2 Microwave-Assisted Start->Method2 Method3 Catalyst-Assisted (Aqueous) Start->Method3 Comparison Comparative Analysis (Yield, Time, Greenness) Method1->Comparison Method2->Comparison Method3->Comparison Conclusion Optimal Route Selection Comparison->Conclusion P1 Yield P2 Reaction Time P3 Environmental Impact

Caption: Workflow for comparing synthetic routes.

Conclusion

The choice of synthetic route for this compound depends on the specific needs of the laboratory. For rapid synthesis with high yields, the microwave-assisted method appears to be the most advantageous, significantly reducing reaction times from hours to minutes.[3] For laboratories prioritizing green chemistry principles, the catalyst-assisted aqueous synthesis offers a viable alternative by replacing organic solvents with water. The conventional heating method, while well-established, is considerably slower. Ultimately, the data presented provides a clear basis for selecting the most appropriate and efficient synthetic strategy.

References

Assessing the Selectivity of 4-Phenyl-1H-imidazole-2-thiol Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern medicinal chemistry. An ideal chemotherapeutic agent should exhibit selective cytotoxicity towards cancer cells while sparing normal, healthy cells. This selectivity is crucial for widening the therapeutic window and reducing the debilitating side effects often associated with cancer treatment. 4-Phenyl-1H-imidazole-2-thiol derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer potential. Their mechanism of action is often attributed to the inhibition of key cellular processes in cancer cells, such as tubulin polymerization, protein kinase signaling, and topoisomerase activity.[1][2][3] This guide provides a comparative analysis of the selectivity of various this compound derivatives, presenting experimental data on their cytotoxicity against both cancerous and normal cell lines.

Comparative Cytotoxicity and Selectivity Index

The selective anticancer activity of a compound is quantified by its Selectivity Index (SI), calculated as the ratio of its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in normal cells to that in cancer cells (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for cancer cells. The following tables summarize the cytotoxic activities and selectivity indices of several this compound and related imidazole derivatives from various studies.

CompoundCancer Cell LineIC50/EC50 (µM)Normal Cell LineIC50/EC50 (µM)Selectivity Index (SI)Reference
Compound 5b (An imidazole-2-thione derivative)MCF-71.43WISH25.1417.58[3]
Compound 5h (A 4-(4-chlorophenyl)imidazole-2-thione derivative)MCF-70.51WISH25.1249.27[3]
Compound 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one)PPC-14.1Fibroblasts>59.5>14.5[4]
Compound 22 (1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one)PPC-147.2Fibroblasts>80.2>1.7[4]
1-Substituted-2-aryl imidazoles (General class)Various cancer lines0.08 - 1.0HUVECNot specifiedNot specified[1]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The methodologies employed to assess the cytotoxicity and selectivity of these compounds are crucial for interpreting the data. Below are detailed protocols for the key experiments cited.

1. Cell Lines and Culture Conditions:

  • Cancer Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • PPC-1 (Human prostate adenocarcinoma)[4]

    • MDA-MB-231 (Human triple-negative breast cancer)[4]

    • U-87 (Human glioblastoma)[4]

    • HCT-116 (Human colorectal carcinoma)[3]

    • HepG2 (Human liver carcinoma)[3]

  • Normal Cell Lines:

    • WISH (Human amnion normal cells)[3]

    • Fibroblasts (Human normal cells)[4]

    • HUVEC (Human umbilical vein endothelial cells)[1]

Cells were typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.

2. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[3][4]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50/EC50 values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The selectivity of this compound derivatives can be attributed to their interaction with specific molecular targets that are overexpressed or dysregulated in cancer cells.

1. Tubulin Polymerization Inhibition:

Several imidazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.[1] These compounds can bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Imidazole This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Imidazole->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Disruption Polymerization->Microtubule Prevents formation of MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by imidazole derivatives.

2. Topoisomerase II Inhibition and DNA Intercalation:

Some imidazole-2-thione derivatives have been shown to act as dual DNA intercalators and topoisomerase II inhibitors.[3] Topoisomerase II is a vital enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and subsequent cell death. The planar structure of these compounds allows them to intercalate between DNA base pairs, further disrupting DNA integrity.

G cluster_1 Dual Mechanism of DNA Damage ImidazoleThione Imidazole-2-thione Derivative DNA DNA ImidazoleThione->DNA Intercalates into TopoII Topoisomerase II ImidazoleThione->TopoII Inhibits Intercalation DNA Intercalation TopoII_Inhibition Topoisomerase II Inhibition DNADamage DNA Damage Intercalation->DNADamage TopoII_Inhibition->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis Induces

Caption: Dual DNA intercalation and Topoisomerase II inhibition.

Experimental and Analytical Workflow

The overall process for assessing the selectivity of these compounds follows a structured workflow from synthesis to data analysis.

G cluster_2 Workflow for Selectivity Assessment Synthesis Compound Synthesis & Characterization CellCulture Cell Culture (Cancer & Normal Lines) Synthesis->CellCulture Treatment Compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis Data Analysis (IC50/EC50 Calculation) MTT->DataAnalysis SI_Calc Selectivity Index Calculation DataAnalysis->SI_Calc

Caption: Experimental workflow for assessing compound selectivity.

References

Safety Operating Guide

Proper Disposal of 4-Phenyl-1H-imidazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Phenyl-1H-imidazole-2-thiol, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.

1. Hazard Identification and Immediate Safety Precautions

This compound is classified as harmful if swallowed and causes serious eye damage.[1][2][3] It is imperative to handle this compound in a certified chemical fume hood. Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

2. Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₉H₈N₂S[1][2]
Molecular Weight176.24 g/mol [1]
Melting Point269-274 °C
GHS Hazard CodesH302, H318[2][3]

3. Step-by-Step Disposal Procedure

The primary method for the laboratory-scale treatment of this compound is through oxidation of the thiol group to a less hazardous and less odorous species.[4][5] This can be achieved using a sodium hypochlorite (bleach) solution.

Experimental Protocol for Decontamination and Disposal:

Materials Required:

  • Commercial bleach (at least 5.25% sodium hypochlorite)

  • Suitable container for the bleach solution (e.g., a plastic bucket or a three-necked flask)

  • Stirrer or magnetic stir plate and stir bar

  • Appropriate, labeled hazardous waste containers for liquid and solid waste

Procedure:

  • Preparation of Bleach Solution: In a designated chemical fume hood, prepare a 1:1 mixture of commercial bleach and water in a suitable container.[5]

  • Liquid Waste Disposal:

    • For small quantities of this compound waste, slowly and with stirring, add the chemical to the bleach solution.

    • The oxidation reaction can be exothermic, so slow addition is crucial.[4] For larger quantities, consider cooling the bleach solution with an ice bath.[4]

    • Allow the mixture to stir for at least 2 hours to ensure complete oxidation.

    • The resulting solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.

  • Decontamination of Glassware and Equipment:

    • All glassware, spatulas, and other equipment that have come into contact with this compound should be immediately submerged in the prepared bleach bath within the fume hood.

    • Allow the items to soak for at least 14 hours (overnight) to ensure complete decontamination.[5]

    • After soaking, the items can be removed, rinsed thoroughly with water, and then cleaned following standard laboratory procedures.

  • Disposal of Contaminated Solids:

    • Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be placed in a designated, labeled hazardous waste bag or container.

    • Do not mix this solid waste with the liquid waste.

    • Arrange for pickup and disposal through your institution's EHS office.

4. Regulatory Compliance

The disposal of this compound and its treated waste must comply with all local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4] It is the responsibility of the waste generator to properly identify and manage hazardous waste from its creation to its final disposal.[4] Always consult your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_disposal Disposal Procedure cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (e.g., reaction residues) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid glassware Contaminated Glassware and Equipment waste_type->glassware Glassware/ Equipment treat_liquid Treat with Bleach Solution (Slow Addition, Stirring) liquid_waste->treat_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid decontaminate_glassware Submerge in Bleach Bath (Soak Overnight) glassware->decontaminate_glassware collect_liquid Collect in Labeled Hazardous Liquid Waste Container treat_liquid->collect_liquid ehs_pickup Arrange for Disposal via Institutional EHS Office collect_liquid->ehs_pickup collect_solid->ehs_pickup rinse_glassware Rinse and Clean Glassware decontaminate_glassware->rinse_glassware

Caption: Disposal workflow for this compound.

cluster_title Signaling Pathway: Thiol Oxidation for Disposal thiol This compound (Hazardous, Odorous) oxidized_product Oxidized Sulfur Species (Less Hazardous, Less Odorous) thiol->oxidized_product Oxidation oxidizing_agent Oxidizing Agent (e.g., Sodium Hypochlorite) oxidizing_agent->oxidized_product disposal Disposal as Hazardous Waste oxidized_product->disposal

Caption: Chemical pathway for thiol neutralization.

References

Essential Safety and Logistical Information for Handling 4-Phenyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Phenyl-1H-imidazole-2-thiol, including operational and disposal plans.

Chemical Hazards: this compound is classified as harmful if swallowed and causes serious eye damage.[1][2][3] It may also cause skin and respiratory irritation.[4][5][6] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) approved standards). A face shield may be required for splash hazards.To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use and changed frequently, especially after contact with the substance.To prevent skin contact.
Skin and Body Protection A lab coat should be worn and kept fastened. Fire/flame resistant and impervious clothing is recommended.[7] Closed-toe shoes are required.To protect from spills and contamination.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.To control vapor and dust exposure.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Ensure Fume Hood is Operational prep_1->prep_2 prep_3 Gather Required PPE prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handling_1 Weigh Solid in Fume Hood prep_4->handling_1 Proceed to Handling handling_2 Prepare Solution in Fume Hood handling_1->handling_2 handling_3 Conduct Experiment handling_2->handling_3 cleanup_1 Decontaminate Glassware & Surfaces handling_3->cleanup_1 Proceed to Cleanup cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Approved Container cleanup_2->cleanup_3 cleanup_4 Doff PPE cleanup_3->cleanup_4

Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[5][8] Do not let the product enter drains.
Contaminated Materials (PPE, weigh boats, etc.) Place in a sealed, labeled container and dispose of as chemical waste according to institutional and local regulations.
Empty Containers Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container as regular lab waste, unless otherwise specified by local regulations. The rinsate should be collected and disposed of as chemical waste.

Emergency Procedures:

  • Eye Contact: Rinse cautiously with water for several minutes.[4][8] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Skin Contact: Wash with plenty of soap and water.[4][8] If skin irritation occurs, get medical advice/attention.[5]

  • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[4][5]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Phenyl-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.